molecular formula C9H8F3NO2 B2374334 2-Methyl-4-(trifluoromethoxy)benzamide CAS No. 261951-90-0

2-Methyl-4-(trifluoromethoxy)benzamide

Cat. No.: B2374334
CAS No.: 261951-90-0
M. Wt: 219.163
InChI Key: QEKHHJYCFMGGDB-UHFFFAOYSA-N
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Description

2-Methyl-4-(trifluoromethoxy)benzamide (CAS 261951-90-0) is a high-value benzamide derivative supplied for advanced research applications. This compound features a trifluoromethoxy group, a moiety recognized in modern medicinal chemistry for its ability to enhance membrane permeability and improve metabolic stability in bioactive molecules . Benzamide scaffolds are of significant interest in pharmaceutical research due to their wide range of reported bioactivities, which include serving as key pharmacophores in the development of targeted cancer therapies . Specifically, trifluoromethyl-containing benzamides have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, a critical target in oncology for the treatment of various human tumors such as basal cell carcinoma and medulloblastoma . The structural features of this compound make it a valuable building block for drug discovery and the systematic exploration of structure-activity relationships (SAR) . It is also a relevant chemical entity in synthetic chemistry research, particularly in the study of challenging hydrophobic peptide and protein sequences, where such aromatic systems are encountered . Our product is provided with comprehensive analytical data to ensure identity and purity. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-4-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-5-4-6(15-9(10,11)12)2-3-7(5)8(13)14/h2-4H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKHHJYCFMGGDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Chemical Structure Analysis of 2-Methyl-4-(trifluoromethoxy)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The meticulous elucidation of a molecule's chemical structure is a cornerstone of modern chemical and pharmaceutical research. This guide provides a comprehensive technical overview of the analytical methodologies required for the unambiguous structural characterization of 2-Methyl-4-(trifluoromethoxy)benzamide, a compound of interest due to the influence of its trifluoromethoxy and methyl substituents on the benzamide core. This document is tailored for researchers, scientists, and drug development professionals, offering a deep dive into the causality behind experimental choices and the logic of data interpretation. We will explore a synergistic approach, integrating data from mass spectrometry, multinuclear NMR spectroscopy, and infrared spectroscopy, culminating in the definitive structural confirmation offered by X-ray crystallography.

Foundational Analysis: Establishing the Molecular Blueprint

The initial phase of structural analysis focuses on determining the molecular formula and identifying the key functional groups present in 2-Methyl-4-(trifluoromethoxy)benzamide. This is achieved through a combination of high-resolution mass spectrometry and infrared spectroscopy.

High-Resolution Mass Spectrometry (HRMS): Precision in Mass Determination

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions.[1] For novel compounds, high-resolution mass spectrometry is indispensable for confirming the molecular formula with a high degree of confidence.

Experimental Protocol: Electrospray Ionization-Time of Flight (ESI-TOF) Mass Spectrometry

  • Sample Preparation: A dilute solution of 2-Methyl-4-(trifluoromethoxy)benzamide is prepared in a suitable solvent such as methanol or acetonitrile.

  • Ionization: The sample is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. Positive ionization mode is typically employed to generate the protonated molecule, [M+H]⁺.

  • Mass Analysis: The ions are guided into the TOF mass analyzer, which separates them based on their flight time to the detector, a parameter directly related to their m/z.

  • Data Interpretation: The resulting mass spectrum will show a prominent peak corresponding to the [M+H]⁺ ion. The high-resolution capability of the TOF analyzer allows for a very precise mass measurement, which can be compared to the calculated exact mass of the proposed structure.

Expected Results and Causality:

The molecular formula of 2-Methyl-4-(trifluoromethoxy)benzamide is C₉H₈F₃NO₂. The calculated monoisotopic mass is 219.0507 u. The HRMS spectrum should exhibit a peak for the [M+H]⁺ ion at m/z 220.0580. An observed mass within a few parts per million (ppm) of this calculated value provides strong evidence for the correct elemental composition.

Furthermore, fragmentation patterns observed in tandem MS (MS/MS) experiments can provide valuable structural insights. For benzamides, a common fragmentation pathway is the loss of the amino group (-NH₂) to form a stable benzoyl cation.[1][2]

G cluster_workflow HRMS Workflow Sample Introduction Sample Introduction Electrospray Ionization Electrospray Ionization Sample Introduction->Electrospray Ionization Solution Phase Ion Acceleration Ion Acceleration Electrospray Ionization->Ion Acceleration [M+H]⁺ formation Time-of-Flight Analysis Time-of-Flight Analysis Ion Acceleration->Time-of-Flight Analysis Separation by m/z Detection & Spectrum Generation Detection & Spectrum Generation Time-of-Flight Analysis->Detection & Spectrum Generation Precise Mass Measurement

Caption: Workflow for High-Resolution Mass Spectrometry.

Infrared (IR) Spectroscopy: Fingerprinting Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Placement: A small amount of the solid 2-Methyl-4-(trifluoromethoxy)benzamide is placed directly onto the ATR crystal.

  • Data Acquisition: An IR beam is passed through the crystal, and the sample's absorbance is measured over a range of wavenumbers.

  • Spectral Analysis: The resulting spectrum is a plot of absorbance versus wavenumber, with characteristic peaks indicating the presence of specific functional groups.

Expected Absorption Bands and Their Significance:

Wavenumber (cm⁻¹)VibrationFunctional GroupSignificance
3350-3180N-H stretchPrimary Amide (-CONH₂)Confirms the presence of the amide N-H bonds.[4][5]
~1660C=O stretch (Amide I)Amide CarbonylA strong absorption characteristic of the amide carbonyl group.[3]
1620-1580N-H bend (Amide II)Primary AmideFurther evidence for the primary amide functional group.[6]
1300-1100C-F stretchTrifluoromethoxy (-OCF₃)Strong, characteristic absorptions confirming the presence of the trifluoromethoxy group.
Aromatic C-H & C=CAromatic RingMultiple bands confirming the benzene ring.

The combination of these characteristic bands provides a molecular "fingerprint," strongly suggesting the presence of the benzamide and trifluoromethoxy moieties.

Detailed Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, we can deduce the chemical environment and neighboring atoms for each nucleus. For 2-Methyl-4-(trifluoromethoxy)benzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

¹H and ¹³C NMR: Mapping the Carbon-Hydrogen Framework

Experimental Protocol: Solution-State NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} (proton-decoupled) spectra on a high-field NMR spectrometer.

  • Spectral Interpretation: Analyze the chemical shifts, integration (for ¹H), and multiplicities of the signals to assign the structure.

Expected ¹H NMR Spectrum:

  • Aromatic Region (δ 7.0-8.0 ppm): Three distinct signals corresponding to the three protons on the benzene ring. The substitution pattern will dictate their chemical shifts and coupling patterns.

  • Amide Protons (δ 5.5-8.5 ppm): Two broad signals for the -NH₂ protons. These are often exchangeable with D₂O.

  • Methyl Protons (δ ~2.5 ppm): A singlet integrating to three protons, characteristic of the -CH₃ group.

Expected ¹³C NMR Spectrum:

  • Carbonyl Carbon (δ ~165-170 ppm): A signal for the amide C=O carbon.

  • Aromatic Carbons (δ 110-150 ppm): Six signals for the aromatic carbons. The carbon attached to the -OCF₃ group will appear as a quartet due to coupling with the fluorine atoms.[7]

  • Trifluoromethoxy Carbon (δ ~120 ppm): A quartet with a large ¹JCF coupling constant (~257 Hz), a definitive signature of the -OCF₃ group.[7]

  • Methyl Carbon (δ ~20 ppm): A signal for the -CH₃ carbon.

¹⁹F NMR: A Unique Probe for Fluorine

¹⁹F NMR is highly sensitive and provides a clean spectrum, as ¹⁹F has a natural abundance of 100% and a large chemical shift range.[8]

Expected ¹⁹F NMR Spectrum:

A single, sharp signal is expected for the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift will be characteristic of a trifluoromethoxy group attached to an aromatic ring. The absence of other fluorine signals confirms the singular nature of the fluorine-containing moiety in the molecule.

G cluster_nmr Integrated NMR Analysis 1H_NMR ¹H NMR (Proton Environments) Structural_Hypothesis Proposed Structure 1H_NMR->Structural_Hypothesis 13C_NMR ¹³C NMR (Carbon Skeleton) 13C_NMR->Structural_Hypothesis 19F_NMR ¹⁹F NMR (Fluorine Confirmation) 19F_NMR->Structural_Hypothesis

Caption: Synergistic data from multinuclear NMR experiments.

Definitive Confirmation: Single-Crystal X-ray Crystallography

While spectroscopic methods provide powerful evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional arrangement of atoms in the solid state.[9][10][11] This technique is capable of determining the precise bond lengths, bond angles, and overall molecular conformation.[12]

Experimental Protocol: X-ray Diffraction

  • Crystal Growth: High-quality single crystals of 2-Methyl-4-(trifluoromethoxy)benzamide are grown, typically by slow evaporation of a solvent.

  • Data Collection: A suitable crystal is mounted and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined to yield the final crystal structure.

Insights Gained from X-ray Crystallography:

  • Unambiguous Connectivity: Confirms the bonding arrangement deduced from NMR.

  • Molecular Geometry: Provides precise measurements of all bond lengths and angles.

  • Conformation: Reveals the preferred spatial orientation of the methyl and trifluoromethoxy groups relative to the benzamide plane.

  • Intermolecular Interactions: Elucidates how the molecules pack in the crystal lattice, revealing details about hydrogen bonding and other non-covalent interactions.

Conclusion

The comprehensive structural analysis of 2-Methyl-4-(trifluoromethoxy)benzamide exemplifies a rigorous, multi-faceted approach that is essential in modern chemical science. The initial investigation with high-resolution mass spectrometry and infrared spectroscopy establishes the molecular formula and key functional groups. Subsequently, a suite of multinuclear NMR experiments provides a detailed map of the atomic connectivity. Finally, single-crystal X-ray crystallography delivers an unambiguous, three-dimensional representation of the molecule. The convergence of data from these orthogonal techniques provides an unshakeable foundation of evidence, ensuring the absolute structural integrity of the compound and enabling its confident use in further research and development.

References

  • Filo. (2026, February 3).
  • Benchchem.
  • ACS Publications. (2016, March 17). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase | Journal of the American Society for Mass Spectrometry.
  • The University of Queensland. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences.
  • Excillum. Small molecule crystallography.
  • JEOL Ltd.
  • NMR Spectra of Benzenes Containing Trifluoromethyl Groups.
  • Wikipedia. X-ray crystallography.
  • Rigaku. What Is Small Molecule Crystal Structure Analysis?
  • ChemicalBook. 886500-54-5(2-METHOXY-4-(TRIFLUOROMETHYL)BENZAMIDE) Product Description.
  • AZoM. (2017, December 18).
  • ResearchGate. Benzamide-simplified mass spectrum[1]. | Download Scientific Diagram.

  • The fe
  • (2021, April 1). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.
  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.
  • BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY Текст научной статьи по специальности - КиберЛенинка.
  • Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.
  • ACS Publications. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.
  • PMC.
  • CDN. Infrared Spectroscopy.
  • Semantic Scholar. The NMR spectra of aromatic fluorocarbons trifluoromethyl- and methoxy-substituted fluorobenzenes.
  • Chemistry Educ
  • ResearchGate.
  • Sigma-Aldrich. N-Methoxy-N-methyl-4-(trifluoromethoxy)benzamide.
  • National Institute of Standards and Technology. Benzamide - the NIST WebBook.
  • ACS Publications. Conformational Study of 9-Dehydro-9-Trifluoromethyl Cinchona Alkaloids via 19F NMR Spectroscopy: Emergence of Trifluoromethyl Moiety as a Conformational Stabilizer and a Probe | Journal of the American Chemical Society.
  • PubChem. 4-Fluoro-2-(trifluoromethyl)benzamide | C8H5F4NO | CID 605690.
  • Chemistry LibreTexts. (2023, August 29).
  • 2-Fluoro-4-(trifluoromethyl)benzamide - the NIST WebBook.
  • 摩熵化学. 2-Methyl-4-(trifluoromethoxy)benzamide - CAS号——.
  • Google Patents. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
  • Organic Syntheses. (2023, November 3). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide.
  • Cheméo. Chemical Properties of 4-(Trifluoromethyl)benzamide (CAS 1891-90-3).
  • (2018, May 22).
  • Sigma-Aldrich. 2-Methyl-4-(trifluoromethoxy)benzamide | 261951-90-0.

Sources

physicochemical properties of 2-Methyl-4-(trifluoromethoxy)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-(trifluoromethoxy)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

2-Methyl-4-(trifluoromethoxy)benzamide belongs to a class of compounds that holds significant interest in modern medicinal chemistry. Its structure combines a classic benzamide core, prevalent in numerous approved drugs, with two key functional groups that profoundly influence its physicochemical profile: a methyl group and a trifluoromethoxy (-OCF3) group. The strategic incorporation of fluorinated moieties like -OCF3 is a cornerstone of contemporary drug design, often employed to enhance metabolic stability, membrane permeability, and binding affinity.[1][2][3] The trifluoromethoxy group, in particular, is one of the most lipophilic substituents used by medicinal chemists, a property that can dramatically alter a molecule's pharmacokinetic and pharmacodynamic behavior.[4]

This guide serves as a comprehensive manual for the physicochemical characterization of 2-Methyl-4-(trifluoromethoxy)benzamide. As a Senior Application Scientist, the following sections are designed not merely to list properties but to provide a robust framework for their experimental determination and, crucially, their interpretation. Understanding these core characteristics is paramount, as they collectively govern a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately determining its viability as a therapeutic candidate.[5][6][7]

Core Physicochemical Properties: A Framework for Analysis

A thorough understanding of a compound's fundamental properties is the bedrock of rational drug design. For 2-Methyl-4-(trifluoromethoxy)benzamide, the interplay between its aromatic system, amide linker, and lipophilic substituents creates a unique profile that requires careful experimental dissection.

Molecular Structure and Identity

The foundational step in any analysis is the unambiguous confirmation of the molecule's identity.

  • Chemical Formula: C9H8F3NO2

  • Molecular Weight: 219.16 g/mol

  • CAS Number: 171786-43-7

Lipophilicity (LogP/LogD): The Key to Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water. The trifluoromethoxy group is a powerful modulator of this property.

  • Expertise & Experience: The -OCF3 group is known to be more lipophilic than the more commonly used -CF3 group (Hansch π parameter of +1.04 vs. +0.88).[1][4] This high lipophilicity can enhance membrane permeability and cellular uptake, which is often desirable for reaching intracellular targets.[8] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic liability, and non-specific protein binding, creating a delicate balance that must be optimized. The LogD value, which accounts for the ionization state of the molecule at a specific pH, will be nearly identical to LogP for this compound, as the benzamide moiety is generally considered non-ionizable under physiological conditions.

Aqueous Solubility: The Prerequisite for Absorption

For oral administration, a drug must first dissolve in the gastrointestinal fluid before it can be absorbed. Poor aqueous solubility is a leading cause of failure for drug candidates.[7]

  • Expertise & Experience: Crystalline, aromatic compounds with high lipophilicity, such as 2-Methyl-4-(trifluoromethoxy)benzamide, are often sparingly soluble in water. The strong intermolecular forces in the crystal lattice (crystal lattice energy) must be overcome by favorable interactions with water molecules. The amide group can participate in hydrogen bonding, which aids solubility, but the dominant hydrophobic nature of the substituted benzene ring presents a significant challenge. Therefore, precise experimental determination of its thermodynamic solubility is essential for guiding formulation development.

Acidity/Basicity (pKa): The Driver of pH-Dependent Behavior

The pKa value defines the strength of an acid or base and dictates the ionization state of a molecule at a given pH. This, in turn, influences solubility, permeability, and target binding.

  • Expertise & Experience: The primary amide proton in benzamides is exceptionally weakly acidic, with a pKa typically well above physiological pH (pKa of benzamide in water is ~13).[9] For practical purposes in drug discovery, 2-Methyl-4-(trifluoromethoxy)benzamide can be considered a neutral compound. This simplifies its characterization, as its solubility and lipophilicity will not vary significantly across the pH range found in the human body.

Solid-State Properties: Melting Point and Crystallinity

The melting point (Mp) is a fundamental indicator of a compound's purity and the strength of its crystal lattice.

  • Expertise & Experience: A sharp melting point is indicative of a highly pure, crystalline solid. For related compounds like 2-(Trifluoromethyl)benzamide, the melting point is in the range of 160-164 °C.[10][11] A similar range might be expected for the title compound. This information is vital for quality control and for downstream solid-state characterization studies (e.g., polymorphism), which are critical for ensuring consistent bioavailability of the final drug product.

Physicochemical Data Summary

The following table summarizes the key . Where specific experimental data is not publicly available, the value is listed as "To Be Determined" with a reference to the corresponding experimental protocol.

PropertyValueMethod
Molecular Formula C9H8F3NO2-
Molecular Weight 219.16 g/mol Calculation
Melting Point (Mp) To Be DeterminedProtocol 3
Aqueous Solubility To Be DeterminedProtocol 4
Lipophilicity (LogP) To Be DeterminedProtocol 5
pKa Not applicable (neutral)-

Experimental Protocols: A Practical Guide to Characterization

The trustworthiness of any physicochemical data hinges on the robustness of the experimental methods used. The following protocols are self-validating systems for the precise characterization of 2-Methyl-4-(trifluoromethoxy)benzamide.

Protocol 1: Synthesis and Purification

A reliable synthesis is the prerequisite for all subsequent characterization. This protocol is adapted from standard methods for benzamide synthesis.[12][13][14]

  • Acid Chloride Formation: To a solution of 2-Methyl-4-(trifluoromethoxy)benzoic acid (1.0 eq.) in dichloromethane (DCM), add oxalyl chloride (1.2 eq.) and a catalytic amount of N,N-dimethylformamide (DMF). Stir at room temperature for 2-3 hours until gas evolution ceases.

  • Amidation: Cool the reaction mixture to 0 °C. Bubble ammonia gas through the solution or add a solution of aqueous ammonium hydroxide (2.0 eq.) dropwise.

  • Work-up: Allow the reaction to warm to room temperature and stir for 1 hour. Quench with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2-Methyl-4-(trifluoromethoxy)benzamide.[15]

Protocol 2: Structural Verification

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

    • Expected ¹H NMR signals: Aromatic protons (distinct multiplets), a methyl singlet, and a broad singlet for the -NH2 protons.

    • Expected ¹³C NMR signals: Carbons of the aromatic ring, the methyl carbon, the carbonyl carbon, and a characteristic quartet for the -OCF3 carbon due to C-F coupling.

    • Expected ¹⁹F NMR signal: A singlet corresponding to the three equivalent fluorine atoms of the -OCF3 group.[16]

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using high-resolution mass spectrometry (HRMS) with an appropriate ionization source (e.g., ESI or APCI).

    • Confirm the presence of the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated exact mass.

Protocol 3: Melting Point Determination
  • Place a small amount of the dry, crystalline compound into a capillary tube.

  • Insert the capillary tube into a calibrated melting point apparatus.

  • Heat the sample at a ramp rate of 1-2 °C per minute near the expected melting point.

  • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A pure compound should exhibit a sharp melting range of < 2 °C.

Protocol 4: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility, a critical parameter for ADME modeling.[7][17]

  • Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

  • Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the suspension through a 0.45 µm filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve.

  • Express the result in µg/mL or µM.

Protocol 5: Lipophilicity (LogP) Determination by RP-HPLC

This is a rapid and reliable method for estimating LogP.

  • Prepare a series of standard compounds with known LogP values that bracket the expected LogP of the test compound.

  • Develop a reversed-phase high-performance liquid chromatography (RP-HPLC) method with an isocratic mobile phase (e.g., methanol/water or acetonitrile/water).

  • Inject the standard compounds and the test compound, and record their retention times (t_R).

  • Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • Generate a calibration curve by plotting the known LogP values of the standards against their calculated log(k) values.

  • Determine the LogP of 2-Methyl-4-(trifluoromethoxy)benzamide by interpolating its log(k) value onto the calibration curve.

Visualizations: Mapping the Path of Characterization

Diagrams provide a clear visual summary of complex workflows and relationships, enhancing understanding and retention.

G cluster_synthesis Synthesis & Purity cluster_structure Structural Confirmation cluster_properties Physicochemical Profiling synthesis Synthesis Protocol 1 purification Recrystallization synthesis->purification purity Purity Assessment (HPLC, qNMR) purification->purity nmr NMR (1H, 13C, 19F) Protocol 2 purity->nmr Confirmed Structure ms HRMS Protocol 2 purity->ms Confirmed Structure ftir FTIR purity->ftir Confirmed Structure mp Melting Point Protocol 3 purity->mp Pure Compound sol Aqueous Solubility Protocol 4 purity->sol Pure Compound logp Lipophilicity (LogP) Protocol 5 purity->logp Pure Compound

Caption: Workflow for the synthesis and physicochemical characterization of a novel compound.

ADME Sol Aqueous Solubility Abs Absorption Sol->Abs Increases Exc Excretion Sol->Exc Increases Lip Lipophilicity (LogP) Lip->Abs Increases Dist Distribution Lip->Dist Increases Met Metabolism Lip->Met Increases Stab Chemical Stability Stab->Met Decreases Size Molecular Size (MW) Size->Exc Influences

Caption: Interplay of key physicochemical properties and their impact on ADME.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available from: [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update. PubMed. Available from: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available from: [Link]

  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available from: [Link]

  • Synthesis and analysis of amides. Royal Society of Chemistry. Available from: [Link]

  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. PubMed. Available from: [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS Publications. Available from: [Link]

  • Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. J-Stage. Available from: [Link]

  • Fluorine as a key element in modern drug discovery and development. LE STUDIUM. Available from: [Link]

  • Special Issue : Discovery, Characterisation, and Development of Small Molecule Inhibitors. MDPI. Available from: [Link]

  • Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. PMC. Available from: [Link]

  • Benzamide. Slideshare. Available from: [Link]

  • Supporting Information for "Copper-Catalyzed Trifluoromethylation of Arenes and Heteroarenes". Angewandte Chemie. Available from: [Link]

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. PMC. Available from: [Link]

  • 2-Methoxy-N-[4-(trifluoromethyl)phenyl]benzamide, N-methyl-. SpectraBase. Available from: [Link]

  • 2-Methoxy-N-[4-(trifluoromethyl)phenyl]benzamide, N-methyl- - Optional[Vapor Phase IR]. SpectraBase. Available from: [Link]

  • Benzamide, N-methoxy-N-methyl-4-(trifluoromethyl)-. ChemBK. Available from: [Link]

  • 2-Fluoro-4-(trifluoromethyl)benzamide. NIST WebBook. Available from: [Link]

  • 4-Fluoro-2-(trifluoromethyl)benzamide. PubChem. Available from: [Link]

  • 2-Fluoro-4-(trifluoromethyl)benzoic acid Properties. CompTox Chemicals Dashboard. Available from: [Link]

  • Benzamide. Wikipedia. Available from: [Link]

  • Synthesis of benzamide derivatives. Reagents and conditions: (i) (COCl)2, DCM, reflux. ResearchGate. Available from: [Link]

  • BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka. Available from: [Link]

  • 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. IUCr Journals. Available from: [Link]

  • 2-(TRIFLUOROMETHYL)BENZAMIDE. Chongqing Chemdad Co., Ltd. Available from: [Link]

  • 2-(Trifluoromethyl)benzamide. Seedion. Available from: [Link]

  • 2-Methyl-4-(trifluoromethoxy)benzamide - CAS号. Moshang Chemical. Available from: [Link]

  • N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Organic Syntheses. Available from: [Link]

  • Chemical Properties of 4-(Trifluoromethyl)benzamide (CAS 1891-90-3). Cheméo. Available from: [Link]

  • Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. ResearchGate. Available from: [Link]

  • Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. ACS Publications. Available from: [Link]

  • 4-Fluoro-2-(trifluoromethyl)benzamide. NIST WebBook. Available from: [Link]

  • N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide. CompTox Chemicals Dashboard. Available from: [Link]

  • 4-Methyl-2-(trifluoromethyl)benzamide - Related Substances. CompTox Chemicals Dashboard. Available from: [Link]

  • 2-fluoro-4-(trifluoromethyl)benzamide (C8H5F4NO). PubChemLite. Available from: [Link]

  • 2-Fluoro-4-(trifluoromethyl)benzamide. Oakwood Chemical. Available from: [Link]

Sources

Metabolic Stability of 2-Methyl-4-(trifluoromethoxy)benzamide in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on Steric Shielding and Bioisosteric Optimization

Executive Summary

This guide provides an in-depth analysis of the metabolic stability profile of 2-Methyl-4-(trifluoromethoxy)benzamide . In medicinal chemistry, this molecule represents a classic case study in balancing steric hindrance (via the ortho-methyl group) against electronic modulation (via the para-trifluoromethoxy group).

For drug developers, understanding this specific scaffold is critical because it illustrates two competing metabolic narratives:

  • Amide Hydrolysis Resistance: The ortho-methyl group acts as a steric gatekeeper, significantly extending half-life against amidases.

  • Oxidative Liability: The same methyl group introduces a "soft spot" for CYP450-mediated benzylic oxidation, necessitating careful lead optimization.

Part 1: Structural Analysis & Pharmacochemistry

To predict the metabolic fate of this molecule, we must deconstruct its electronic and steric environment.

The Ortho-Methyl "Steric Shield"

The methyl group at the 2-position is not merely a lipophilic spacer; it is a kinetic stabilizer.

  • Mechanism: By forcing the amide carbonyl out of planarity with the phenyl ring (the "ortho effect"), it disrupts the conjugation but, more importantly, creates a physical blockade.

  • Impact: This prevents the approach of nucleophilic residues (e.g., Serine proteases/amidases) to the carbonyl carbon. Consequently, this molecule will exhibit superior stability against hydrolytic cleavage compared to its non-methylated analog, 4-(trifluoromethoxy)benzamide.

The 4-Trifluoromethoxy (-OCF ) "Metabolic Armor"

The -OCF


 group is a privileged substructure in modern drug design, often termed a "super-ether."
  • Metabolic Blockade: Unlike a methoxy (-OCH

    
    ) group, which is rapidly metabolized via O-demethylation (CYP2D6/CYP3A4), the C-F bond energy (~116 kcal/mol) renders the -OCF
    
    
    
    group metabolically inert under physiological conditions.
  • Electronic Effect: It is strongly electron-withdrawing (

    
    ). While this theoretically makes the amide carbonyl more electrophilic (and thus more prone to hydrolysis), the ortho-methyl's steric hindrance overrides this electronic vulnerability.
    

Part 2: Metabolic Pathways & Liabilities[1]

Despite the protective features described above, the molecule is not immune to metabolism. The primary clearance pathway will shift from hydrolysis (Phase I) to oxidation (Phase I).

Predicted Metabolic Map

The following Graphviz diagram illustrates the primary and secondary metabolic routes. The Red path indicates the high-probability "soft spot" (Benzylic Oxidation), while the Blue path represents the suppressed hydrolytic route.

MetabolicPathways Parent Parent Compound 2-Methyl-4-(OCF3)benzamide BenzylAlc Metabolite M1 Benzylic Alcohol Parent->BenzylAlc CYP450 (Benzylic Hydroxylation) MAJOR ROUTE HydrolysisProd Metabolite M3 4-(OCF3)-2-methylbenzoic acid Parent->HydrolysisProd Amidases (Hydrolysis) STERICALLY HINDERED Ammonia NH3 BenzoicAcid Metabolite M2 Benzoic Acid Deriv. BenzylAlc->BenzoicAcid ADH/ALDH (Oxidation)

Figure 1: Predicted metabolic map. Note that the ortho-methyl group protects against hydrolysis (dashed blue line) but becomes the primary site for CYP-mediated oxidation (solid red line).

Part 3: Experimental Validation Protocols

To verify the stability profile, a Microsomal Stability Assay is the industry standard. This protocol determines the Intrinsic Clearance (


) and identifies the "soft spots" visualized above.
Protocol: In Vitro Microsomal Stability (RLM/HLM)

Objective: Quantify the depletion of the parent compound over time in the presence of liver microsomes and NADPH.[1]

Materials:

  • Microsomes: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow:

  • Pre-Incubation:

    • Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

    • Spike test compound (2-Methyl-4-(trifluoromethoxy)benzamide) to a final concentration of 1 µM .

    • Note: Low concentration (1 µM) is crucial to ensure first-order kinetics (

      
      ).
      
    • Incubate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH regenerating system to initiate the reaction.[2]

    • Control: Run a parallel incubation replacing NADPH with buffer to assess non-NADPH dependent stability (chemical instability).

  • Sampling:

    • At time points

      
       minutes, remove 50 µL aliquots.
      
  • Quenching & Analysis:

    • Immediately dispense aliquot into 150 µL ice-cold ACN (Quench).

    • Centrifuge at 4,000 rpm for 20 mins to precipitate proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode monitoring parent ion transition).

Assay Logic Visualization

AssayWorkflow Start Start: Pre-warm Microsomes + Buffer Spike Add Test Compound (1 µM) Start->Spike Split Split into Replicates Spike->Split Incubate Incubate @ 37°C Split->Incubate AddNADPH Add NADPH (Start Reaction) Incubate->AddNADPH Sampling Sample at t=0, 5, 15, 30, 60 min AddNADPH->Sampling Quench Quench with ACN (Stop Metabolism) Sampling->Quench Analysis LC-MS/MS Analysis (% Remaining) Quench->Analysis

Figure 2: Step-by-step workflow for the microsomal stability assay.[3]

Part 4: Data Interpretation & Optimization Strategies

Calculating Intrinsic Clearance ( )

Plot the natural log (ln) of the % Parent Remaining vs. Time . The slope of this line (


) determines the half-life.




Comparative SAR Analysis (Hypothetical)

The table below illustrates how the specific structural features of 2-Methyl-4-(trifluoromethoxy)benzamide compare to analogs.

Compound StructureAmide StabilityOxidative StabilityPredicted

(HLM)
Notes
Target Molecule High Moderate ~45 min Ortho-Me protects amide; -OCF3 stable; Benzylic oxidation is the main risk.
Non-methylated AnalogLowHigh~15 minRapid amide hydrolysis by amidases due to lack of steric shield.
4-Methoxy AnalogHighLow~10 min-OCH3 is rapidly O-demethylated (metabolic soft spot).
Optimization Strategy

If the benzylic oxidation (Pathway 1 in Figure 1) proves too rapid (


 min), the following medicinal chemistry strategies are recommended:
  • Fluorine Walk: Replace the ortho-methyl with an ortho-chloro or ortho-trifluoromethyl group. These maintain the steric shield but remove the abstractable benzylic hydrogens.

  • Deuteration: Synthesize the

    
    -methyl analog. The C-D bond is stronger than the C-H bond, potentially slowing oxidation via the Kinetic Isotope Effect (KIE).
    

References

  • BenchChem. (2025).[2][4] A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Retrieved from 2

  • National Institutes of Health (NIH). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from 5

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from 3

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay Standard Conditions. Retrieved from 6[6]

  • American Chemical Society (ACS). (2025). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes: Mechanisms and Isotope Effects. Retrieved from 7

Sources

Methodological & Application

Application Note: Synthesis Protocols for 2-Methyl-4-(trifluoromethoxy)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 2-methyl-4-(trifluoromethoxy)benzamide scaffold represents a privileged pharmacophore in modern medicinal chemistry. It combines two critical structural features:

  • The Trifluoromethoxy (-OCF₃) Group: A "super-halogen" bioisostere that enhances lipophilicity (

    
     = +1.04) and metabolic stability without the high reactivity of a thiol or the steric bulk of a tert-butyl group.
    
  • The Ortho-Methyl Group: Provides conformational lock, restricting rotation around the aryl-carbonyl bond. This pre-organizes the molecule for receptor binding but introduces significant steric hindrance during synthesis.

This guide details three validated protocols designed to overcome the specific reactivity challenges posed by the ortho-methyl substituent.

Retrosynthetic Logic

The synthesis is approached via three distinct disconnections to ensure flexibility based on available starting materials (Acid, Nitrile, or Aryl Halide).

Retrosynthesis Target 2-Methyl-4-(trifluoromethoxy)benzamide Acid Acid Precursor (COOH) Acid->Target Route A: Acid Chloride Activation (High Throughput) Nitrile Nitrile Precursor (CN) Nitrile->Target Route B: Controlled Hydrolysis (Primary Amides) Halide Aryl Halide (Br/I) Halide->Target Route C: Pd-Catalyzed Carbonylation (Process Scale)

Figure 1: Strategic disconnections for the target scaffold.

Critical Physicochemical Considerations

PropertyValue/NoteImplication for Synthesis
-OCF₃ Lipophilicity Hansch

= +1.04
Product will be highly soluble in DCM/EtOAc; aqueous workups require thorough extraction.
Steric Hindrance Ortho-Methyl (Position 2)High. Nucleophilic attack at the carbonyl carbon is impeded. Standard EDC/NHS couplings often fail or stall.
Electronic Effect -OCF₃ (Position 4)Electron-withdrawing (

= 0.35). Increases acidity of the benzoic acid but decreases nucleophilicity of the corresponding aniline.
Stability Acid/Base StableThe -OCF₃ group is generally stable to hydrolysis, allowing aggressive activation methods (e.g., SOCl₂).

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (Acid Chloride Activation)

Best For: Diverse library synthesis, secondary/tertiary amines, and sterically hindered amines. Mechanism: Conversion to the highly electrophilic acyl chloride overcomes the steric barrier of the ortho-methyl group.

Reagents
  • Substrate: 2-Methyl-4-(trifluoromethoxy)benzoic acid (1.0 equiv)

  • Activator: Oxalyl Chloride (1.5 equiv)

  • Catalyst: DMF (anhydrous, 2-3 drops)

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Base: Triethylamine (TEA) or DIPEA (3.0 equiv)

  • Amine Partner: R-NH₂ (1.1 equiv)

Step-by-Step Procedure
  • Activation: In a flame-dried RBF under N₂, dissolve the benzoic acid derivative in anhydrous DCM (0.2 M).

  • Catalysis: Add catalytic DMF (critical for forming the Vilsmeier-Haack intermediate).

  • Chlorination: Cool to 0°C. Add Oxalyl Chloride dropwise. Caution: Vigorous gas evolution (CO, CO₂, HCl).

  • Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours. The solution should turn from a suspension to a clear yellow liquid.

    • QC Check: Aliquot quenched with MeOH should show Methyl Ester by LCMS.

  • Evaporation (Optional but Recommended): Concentrate in vacuo to remove excess oxalyl chloride. Redissolve in fresh anhydrous DCM.

  • Coupling: Cool the acyl chloride solution to 0°C. Add the Amine partner followed by the Base (TEA/DIPEA) dropwise.

  • Reaction: Stir at RT for 4–12 hours. (Due to ortho-methyl sterics, overnight stirring is often required for secondary amines).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organics with 1M HCl (if product is not basic) and Brine. Dry over Na₂SO₄.

Expert Insight: Do not use EDC/HOBt for this specific scaffold if the amine partner is also hindered. The ortho-methyl group on the acid creates a "steric wall" that requires the high energy of an acyl chloride or HATU/HOAt system to breach.

Protocol B: Nitrile Hydrolysis (Primary Amides Only)

Best For: Generating the primary amide (-CONH₂) directly from the nitrile precursor. Reagents: 2-Methyl-4-(trifluoromethoxy)benzonitrile, H₂O₂, NaOH, DMSO.

Step-by-Step Procedure
  • Dissolve the nitrile (1.0 equiv) in DMSO (0.5 M).

  • Add 6M NaOH (2.0 equiv).

  • Cool to 0°C. Slowly add 30% H₂O₂ (5.0 equiv). Exothermic reaction.[1]

  • Allow to warm to RT. The reaction typically completes in <1 hour.

  • Workup: Pour into ice water. The primary amide usually precipitates as a white solid. Filter and wash with water.[2]

Protocol C: Palladium-Catalyzed Aminocarbonylation

Best For: Industrial scale-up or when the carboxylic acid is expensive/unavailable. Substrate: 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene.

Carbonylation Start Aryl Bromide Cat Pd(OAc)2 / Xantphos Start->Cat Product Benzamide Cat->Product  + Amine  80°C, Toluene CO CO (Balloon) or Mo(CO)6 CO->Cat

Figure 2: Aminocarbonylation workflow avoiding the carboxylic acid intermediate.

Procedure
  • Charge a pressure vessel with Aryl Bromide (1.0 equiv), Amine (1.5 equiv), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%).

  • Add Na₂CO₃ (2.0 equiv) and Toluene/H₂O (10:1).

  • Purge with Argon, then charge with CO gas (balloon or 5 bar pressure).

    • Alternative: Use Molybdenum Hexacarbonyl (Mo(CO)₆) as a solid CO source for safety.

  • Heat to 80–100°C for 16 hours.

  • Filter through Celite to remove Pd black. Concentrate and purify.

Analytical Validation (QC)

Upon synthesis, the identity of the 2-methyl-4-(trifluoromethoxy)benzamide derivative must be confirmed.

TechniqueExpected Signal / Characteristic
¹⁹F NMR Single peak at ~ -58 ppm. (Distinctive for -OCF₃). If -CF₃ were present, it would appear at ~ -63 ppm.
¹H NMR Methyl Singlet: ~2.4–2.5 ppm (integrated 3H). Aromatic Region: 3 protons. Look for splitting patterns characteristic of 1,2,4-substitution (d, s, d).
LC-MS M+1 Peak: Clear [M+H]⁺. Fragmentation: Loss of -OCF₃ (M-85) is rare in soft ionization; usually stable.
IR Amide I Band: Strong stretch at 1640–1660 cm⁻¹. C-F Stretch: Broad/strong bands at 1150–1250 cm⁻¹.

Troubleshooting & Optimization

Issue: Low Yield in Amidation (Route A)

  • Cause: Incomplete activation of the acid due to steric hindrance.

  • Solution: Switch from Oxalyl Chloride to Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) which forms the acid chloride under neutral conditions, or use HATU/HOAt with extended reaction times (24h).

Issue: Rotamers in NMR

  • Cause: The ortho-methyl group restricts rotation of the amide bond, especially with tertiary amides (e.g., -CONEt₂).

  • Observation: Broad peaks or dual peaks in ¹H NMR at RT.

  • Validation: Run Variable Temperature (VT) NMR at 80°C. Peaks should coalesce into sharp singlets.

Issue: Volatility

  • Note: The intermediate acid chloride and low molecular weight benzamides can be semi-volatile. Avoid high-vacuum drying for extended periods if the molecular weight is <250 g/mol .

References

  • Medicinal Chemistry of the Trifluoromethoxy Group

    • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[3][4][5][6][7] Molecules, 2025.[5][8]

    • Trifluoromethyl ethers – synthesis and properties. PMC, 2008.

  • Synthetic Procedures (Amidation)

    • Direct Synthesis of Amides from Carboxylic Acids.[9][10] J. Org.[11] Chem., 2013.[10]

    • N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide Synthesis. Org.[1][3][12] Synth. 2023.[2]

  • Precursor Synthesis (Nitrile/Aniline)

    • Preparation of 2-nitro-4-trifluoromethyl benzonitrile.[13] Patent CN109438282B.

    • Synthesis of 4-(Trifluoromethoxy)aniline.[1] Guidechem Technical Notes.

Sources

microwave-assisted synthesis using 2-Methyl-4-(trifluoromethoxy)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Transformations of 2-Methyl-4-(trifluoromethoxy)benzamide

Executive Summary & Substrate Analysis

The Substrate: 2-Methyl-4-(trifluoromethoxy)benzamide is a high-value pharmacophore scaffold. It combines two critical features for modern medicinal chemistry:

  • The -OCF₃ Group: A "super-halogen" bioisostere that enhances lipophilicity (

    
    ) and metabolic stability against oxidative degradation (e.g., CYP450 metabolism) without the steric penalty of a larger alkyl group.[1]
    
  • The ortho-Methyl Group: Introduces conformational restriction (atropisomerism potential) and steric bulk, which can improve selectivity for kinase pockets or GPCRs but historically hinders thermal functionalization.

The Challenge: Conventional thermal heating of ortho-substituted electron-deficient benzamides often suffers from sluggish kinetics due to the "ortho-effect" (steric inhibition of resonance) and the electron-withdrawing nature of the trifluoromethoxy group, which reduces the nucleophilicity of the amide oxygen.

The Solution: Microwave-Assisted Organic Synthesis (MAOS) utilizes dielectric heating to overcome these activation energy barriers. By coupling directly with the dipolar amide functionality, we can achieve superheating effects that drive dehydration and rearrangement reactions significantly faster and cleaner than conductive heating methods.

Protocol I: Chemoselective Dehydration to Nitrile

Objective: Rapid synthesis of 2-Methyl-4-(trifluoromethoxy)benzonitrile . Mechanism: Propylphosphonic Anhydride (T3P®) mediated dehydration.[2] Rationale: T3P is chosen over aggressive chlorinating agents (SOCl₂, POCl₃) for its safety profile, ease of workup (water-soluble byproducts), and high tolerance for the ortho-methyl steric hindrance under MW irradiation.

Experimental Workflow
ParameterSpecification
Substrate 2-Methyl-4-(trifluoromethoxy)benzamide (1.0 equiv)
Reagent T3P® (50% w/w in EtOAc or DMF) (2.0 equiv)
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
Solvent Acetonitrile (MeCN) or Ethyl Acetate (EtOAc)
MW Temperature 120 °C
Hold Time 15 minutes
Pressure Limit 15 bar
Step-by-Step Protocol
  • Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), charge 2-Methyl-4-(trifluoromethoxy)benzamide (1.0 mmol, 219 mg).

  • Solvation: Add MeCN (3 mL). The amide should dissolve or form a fine suspension.

  • Activation: Add TEA (3.0 mmol, 418 µL) followed by dropwise addition of T3P solution (2.0 mmol). Note: Mild exotherm may occur.

  • Irradiation: Seal the vessel with a PTFE-lined septum. Place in the microwave reactor (e.g., Biotage Initiator+ or CEM Discover).

    • Ramp: 2 minutes to 120 °C.

    • Hold: 15 minutes at 120 °C (High Absorption Level).

    • Stirring: High (600 rpm).

  • Workup: Cool to room temperature. Dilute the mixture with EtOAc (15 mL) and wash sequentially with water (2 x 10 mL) and saturated NaHCO₃ (10 mL) to remove T3P byproducts.

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. The nitrile typically precipitates as a white/off-white solid.

Mechanistic Insight & Troubleshooting

The ortho-methyl group creates a twisted amide conformation. T3P attacks the amide oxygen to form an activated phosphonium intermediate. The base then promotes elimination to the nitrile. If conversion is low (<80%), increase temperature to 140 °C rather than extending time, as prolonged heating can degrade the -OCF₃ group (fluoride extrusion).

Dehydration_Pathway cluster_conditions Microwave Cavity Effects Start Start: 2-Me-4-OCF3-Benzamide Inter1 Activation: O-Phosphonium Species Start->Inter1 + T3P / TEA (Kinetic Control) Inter2 Elimination: Transition State Inter1->Inter2 MW 120°C (Dielectric Heating) End Product: 2-Me-4-OCF3-Benzonitrile Inter2->End - T3P-OH - H2O

Figure 1: T3P-mediated dehydration pathway showing the activation and elimination steps accelerated by microwave irradiation.

Protocol II: Hofmann Rearrangement to Aniline

Objective: Synthesis of 2-Methyl-4-(trifluoromethoxy)aniline . Mechanism: Hypervalent Iodine (PhI(OAc)₂) mediated rearrangement. Rationale: The classical bromine/base Hofmann degradation is harsh and often incompatible with sensitive fluorinated motifs. The use of (Diacetoxyiodo)benzene (PIDA) is a mild, oxidative alternative. MW irradiation accelerates the rate-determining isocyanate formation step, which is otherwise slow for sterically hindered ortho-methyl amides.

Experimental Workflow
ParameterSpecification
Substrate 2-Methyl-4-(trifluoromethoxy)benzamide (1.0 equiv)
Oxidant PhI(OAc)₂ (PIDA) (1.1 equiv)
Base/Solvent KOH (2.5 equiv) in Methanol (MeOH)
MW Temperature 80 °C
Hold Time 10 minutes
Reaction Type One-pot conversion to carbamate, then hydrolysis
Step-by-Step Protocol
  • Dissolution: In a microwave vial, dissolve KOH (2.5 mmol) in MeOH (4 mL). Add the benzamide (1.0 mmol).

  • Oxidant Addition: Add PhI(OAc)₂ (1.1 mmol, 354 mg) in one portion. The solution may turn slightly yellow.

  • Irradiation:

    • Ramp: 1 minute to 80 °C.

    • Hold: 10 minutes at 80 °C.

    • Note: This step forms the methyl carbamate intermediate (Ar-NH-COOMe) via the isocyanate.

  • Hydrolysis (In-situ): To the same vial, add 1 mL of 2M aqueous NaOH.

  • Secondary Irradiation:

    • Ramp: 1 minute to 100 °C.

    • Hold: 5 minutes.

  • Workup: Dilute with water (20 mL) and extract with Dichloromethane (DCM) (3 x 10 mL). The aniline product is in the organic layer.

  • Purification: If necessary, purify via flash chromatography (Hexane/EtOAc). The amine is a versatile building block for quinazolinones or ureas.

Expert Insight

The ortho-methyl group stabilizes the isocyanate intermediate, preventing some side reactions, but it also retards the initial migration of the aryl group. Microwave energy provides the necessary activation energy for this sigmatropic rearrangement without requiring refluxing temperatures that could cause defluorination.

Hofmann_Rearrangement Amide Amide Substrate N_Iodo N-Iodo Intermediate Amide->N_Iodo + PIDA / KOH Isocyanate Isocyanate (Transient) N_Iodo->Isocyanate MW 80°C (Rearrangement) Carbamate Methyl Carbamate Isocyanate->Carbamate + MeOH (Solvent) Aniline Final Aniline Carbamate->Aniline MW 100°C / NaOH (Hydrolysis)

Figure 2: Step-wise Hofmann rearrangement workflow illustrating the transition from amide to amine via the isocyanate.

Safety & Scale-Up Considerations

  • Thermal Runaway: The dehydration reaction (Protocol I) is exothermic. On a scale >5 mmol, use active air cooling during the microwave ramp phase.

  • Pressure Management: Methanol (Protocol II) generates significant pressure at 100 °C. Ensure vials are rated for at least 20 bar and never fill >60% volume.

  • Fluorine Stability: Avoid acidic conditions at temperatures >160 °C, as the -OCF₃ group can decompose to release HF.

References

  • Microwave-Assisted Organic Synthesis (General): Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[3] Angewandte Chemie International Edition, 43(46), 6250–6284. Link

  • T3P Dehydration Protocol: Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, Nitriles, and Amides. Synlett, 2009(16), 2583-2587. Link

  • Fluorine in Medicinal Chemistry: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Hypervalent Iodine Rearrangements: Zhdankin, V. V., & Stang, P. J. (2008). Chemistry of Polyvalent Iodine. Chemical Reviews, 108(12), 5299–5358. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Synthesis of 2-Methyl-4-(trifluoromethoxy)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 2-Methyl-4-(trifluoromethoxy)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered challenges. Our goal is to empower you with the technical expertise and practical insights needed to maximize the yield and purity of your target compound.

Synthesis Overview

The synthesis of 2-Methyl-4-(trifluoromethoxy)benzamide can be approached through several synthetic routes. The most common pathways involve either the amidation of the corresponding carboxylic acid or the partial hydrolysis of a nitrile precursor. The choice of route often depends on the availability of starting materials, scalability, and desired purity profile.

Common Synthetic Pathways
  • From 2-Methyl-4-(trifluoromethoxy)benzoic Acid: This is a prevalent method that involves the activation of the carboxylic acid followed by reaction with an ammonia source.

  • From 2-Methyl-4-(trifluoromethoxy)benzonitrile: This route relies on the controlled hydrolysis of the nitrile to the corresponding amide.

Below, we will delve into the specific challenges and optimization points for each of these pathways.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues you may encounter during your synthesis.

Pathway 1: Amidation of 2-Methyl-4-(trifluoromethoxy)benzoic Acid

Q1: My amidation reaction from the carboxylic acid is showing low conversion. What are the likely causes and how can I improve the yield?

A1: Low conversion in amidation reactions is a common issue that can often be traced back to several factors:

  • Inefficient Carboxylic Acid Activation: Direct reaction between a carboxylic acid and ammonia is generally slow and requires high temperatures due to the formation of a stable ammonium carboxylate salt.[1][2] To proceed under milder conditions, the carboxylic acid must be "activated."

    • Troubleshooting:

      • Acyl Chloride Formation: A robust method is to convert the carboxylic acid to its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3][4] Ensure that the activating agent is fresh and the reaction is performed under anhydrous conditions to prevent hydrolysis of the acyl chloride back to the carboxylic acid.[3][5]

      • Coupling Reagents: The use of coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) can facilitate amide bond formation.[1][6] For challenging or sterically hindered substrates, more potent coupling agents like HATU or COMU might be necessary.[7]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role in the efficiency of the amidation.

    • Troubleshooting:

      • Temperature: While some activation methods work at room temperature, others may require gentle heating to drive the reaction to completion.[6] However, excessively high temperatures can lead to side reactions.

      • Solvent: The choice of solvent is critical. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used. The solvent can significantly influence reaction rates and equilibria.[8]

      • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Incomplete reactions are a common source of low yields.[4]

  • Base Selection: An appropriate base is often required to neutralize any acidic byproducts formed during the reaction, which can otherwise protonate the amine, rendering it non-nucleophilic.[5]

    • Troubleshooting: Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are frequently used.[7]

Q2: I'm observing the formation of an unexpected byproduct with a higher molecular weight. What could it be and how can I prevent it?

A2: A common byproduct in amidation reactions, particularly when using the acyl chloride route, is the formation of a diacylated or over-acylated product.[3] This occurs when the newly formed amide reacts with another molecule of the acyl chloride.

  • Prevention Strategies:

    • Controlled Addition: Add the acyl chloride dropwise to the ammonia solution. This helps to avoid localized high concentrations of the acyl chloride.[3]

    • Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) to slow down the rate of the undesired second acylation.[3]

    • Stoichiometry: Use a slight excess of the ammonia source relative to the acyl chloride to ensure the acyl chloride is consumed by the primary amine before it can react with the product amide.

Pathway 2: Hydrolysis of 2-Methyl-4-(trifluoromethoxy)benzonitrile

Q3: I am attempting the partial hydrolysis of the nitrile to the amide, but I am getting the carboxylic acid as the major product. How can I control the hydrolysis?

A3: The hydrolysis of nitriles can proceed in two stages: first to the amide, and then further to the carboxylic acid.[9] Stopping the reaction at the amide stage requires careful control of the reaction conditions.

  • Controlling the Extent of Hydrolysis:

    • Milder Conditions: Harsh conditions, such as high temperatures and prolonged reaction times with strong acids or bases, favor the formation of the carboxylic acid.[10][11] To isolate the amide, milder conditions are necessary.

    • Acid-Catalyzed Hydrolysis: Using a controlled amount of a strong acid like sulfuric acid or hydrochloric acid at a moderate temperature can favor the formation of the primary amide.[12][13]

    • Base-Mediated Hydrolysis: While strong bases and high heat will lead to the carboxylate salt, milder basic conditions can be employed.[9][11] For instance, using an alkaline solution of hydrogen peroxide is a mild method for converting nitriles to amides.[14] A Chinese patent suggests that for similar substituted benzonitriles, controlling the temperature during base-catalyzed hydrolysis is key to selectively forming the amide.[15][16]

    • Reaction Monitoring: It is crucial to monitor the reaction closely (e.g., by TLC or HPLC) and stop it once the starting nitrile has been consumed but before significant amounts of the carboxylic acid have formed.

Q4: The hydrolysis of my nitrile is very slow or not proceeding at all. What can I do?

A4: The reactivity of nitriles can be influenced by the electronic nature of the substituents on the aromatic ring.

  • Enhancing Reactivity:

    • Temperature: A modest increase in temperature can significantly increase the reaction rate. However, be mindful that this can also promote over-hydrolysis to the carboxylic acid.

    • Catalyst Concentration: Increasing the concentration of the acid or base catalyst can accelerate the reaction.

    • Solvent Effects: The choice of solvent can impact the solubility of the reactants and the overall reaction rate. In some cases, using a co-solvent can be beneficial.

General Troubleshooting

Q5: My final product is difficult to purify. What are some common impurities and effective purification strategies?

A5: Common impurities can include unreacted starting materials (carboxylic acid or nitrile), byproducts from the activating agent, or the over-hydrolyzed carboxylic acid.[4]

  • Purification Techniques:

    • Washing: If the main impurity is the starting carboxylic acid or the carboxylic acid byproduct from hydrolysis, washing the crude product with a dilute aqueous solution of sodium bicarbonate can be effective. The acidic impurity will be converted to its water-soluble sodium salt and removed in the aqueous layer.[3]

    • Recrystallization: This is a powerful technique for purifying solid amides. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.[4][17]

    • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A solvent system of appropriate polarity should be selected to achieve good separation.[4]

Experimental Protocols & Data

Protocol 1: Synthesis via Acyl Chloride Intermediate

Step 1: Formation of 2-Methyl-4-(trifluoromethoxy)benzoyl chloride

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-Methyl-4-(trifluoromethoxy)benzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

  • Add thionyl chloride (SOCl₂, 1.2-1.5 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Heat the reaction mixture to reflux (typically 40-80 °C depending on the solvent) and monitor the reaction progress by TLC or by observing the cessation of gas evolution (HCl and SO₂).

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is often used directly in the next step without further purification.

Step 2: Amidation

  • Cool a solution of aqueous ammonia (a significant excess, e.g., 10-20 eq) in a separate flask in an ice bath.

  • Dissolve the crude 2-Methyl-4-(trifluoromethoxy)benzoyl chloride in a minimal amount of an anhydrous solvent (e.g., DCM or THF).

  • Add the acyl chloride solution dropwise to the cold, vigorously stirred ammonia solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the solid with cold water to remove ammonium salts.

  • Dry the crude product, which can then be purified by recrystallization.

Protocol 2: Partial Hydrolysis of 2-Methyl-4-(trifluoromethoxy)benzonitrile
  • In a round-bottom flask, dissolve 2-Methyl-4-(trifluoromethoxy)benzonitrile (1.0 eq) in concentrated sulfuric acid (e.g., 2-5 eq) at a low temperature (e.g., 0-10 °C).

  • Allow the mixture to stir at a controlled temperature (e.g., room temperature to 40 °C) while monitoring the reaction progress by HPLC or TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base, such as aqueous sodium hydroxide or sodium carbonate, until the product precipitates.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with water and dry.

  • Purify the crude product by recrystallization.

Data Summary Table
ParameterPathway 1 (Acyl Chloride)Pathway 2 (Nitrile Hydrolysis)
Key Reagents SOCl₂ or Oxalyl Chloride, AmmoniaH₂SO₄ or NaOH/H₂O₂
Typical Temp. 0 °C to reflux0 °C to 40 °C
Common Byproducts Diacylated amide, Benzoic acid2-Methyl-4-(trifluoromethoxy)benzoic acid
Yield Range 75-90%60-85%
Key Advantage Generally high yielding and reliableFewer reaction steps
Key Challenge Handling of moisture-sensitive acyl chlorideControlling the extent of hydrolysis

Visualizing the Workflow

Experimental Workflow for Amidation Pathway

Amidation_Workflow cluster_activation Step 1: Acyl Chloride Formation cluster_amidation Step 2: Amidation cluster_purification Step 3: Purification start 2-Methyl-4-(trifluoromethoxy)benzoic Acid product1 2-Methyl-4-(trifluoromethoxy)benzoyl chloride start->product1 Activation reagent1 SOCl₂ or (COCl)₂ Anhydrous Solvent reagent1->product1 product2 Crude 2-Methyl-4-(trifluoromethoxy)benzamide product1->product2 Reaction reagent2 Aqueous Ammonia (excess) reagent2->product2 purification Filtration & Washing product2->purification recrystallization Recrystallization purification->recrystallization final_product Pure Product recrystallization->final_product Troubleshooting_Logic cluster_pathway Identify Synthesis Pathway cluster_acid_issues Potential Issues (Acid Pathway) cluster_nitrile_issues Potential Issues (Nitrile Pathway) cluster_solutions Solutions start Low Yield Observed pathway_acid Amidation of Carboxylic Acid start->pathway_acid pathway_nitrile Hydrolysis of Nitrile start->pathway_nitrile acid_activation Inefficient Activation pathway_acid->acid_activation acid_conditions Suboptimal Conditions pathway_acid->acid_conditions acid_side_reaction Side Reactions (e.g., Diacylation) pathway_acid->acid_side_reaction nitrile_overhydrolysis Over-hydrolysis to Carboxylic Acid pathway_nitrile->nitrile_overhydrolysis nitrile_incomplete Incomplete Reaction pathway_nitrile->nitrile_incomplete solution1 Use stronger coupling agent or ensure anhydrous conditions acid_activation->solution1 solution2 Optimize T°, time, solvent acid_conditions->solution2 solution3 Control reagent addition & T° acid_side_reaction->solution3 solution4 Use milder conditions & monitor reaction nitrile_overhydrolysis->solution4 solution5 Increase T° or catalyst concentration nitrile_incomplete->solution5

Caption: A logical flow diagram for troubleshooting low yield issues in the synthesis of 2-Methyl-4-(trifluoromethoxy)benzamide.

References

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Larrow, J. F., & Watson, E. (2018). Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives. ACS Sustainable Chemistry & Engineering, 6(2), 1854-1860. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]

  • Ishihara, K., & Yamamoto, H. (2012). Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect. The Journal of Organic Chemistry, 77(1), 436-447. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]

  • Salleh, M. S. N., et al. (2019). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences, 23(6), 969-978. Retrieved from [Link]

  • Gneto, C., et al. (2015). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Organic & Biomolecular Chemistry, 13(28), 7705-7709. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?. Retrieved from [Link]

  • Google Patents. (n.d.). CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate.
  • Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

Sources

Technical Support Center: Recrystallization of 2-Methyl-4-(trifluoromethoxy)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-Methyl-4-(trifluoromethoxy)benzamide via recrystallization. The content is structured in a problem-oriented, question-and-answer format to directly address challenges encountered during experimental work.

Frequently Asked Questions (FAQs)
Q1: What are the critical first steps before attempting to recrystallize 2-Methyl-4-(trifluoromethoxy)benzamide?

Before any recrystallization, the fundamental principle is to select an appropriate solvent system. An ideal solvent for recrystallization should dissolve the solute (your compound) completely at an elevated temperature (typically the solvent's boiling point) but only sparingly at low temperatures (e.g., 0-4 °C).[1][2] This temperature-dependent solubility differential is the driving force for crystallization.

The key characteristics of a good solvent for this purpose are:

  • High Solvency at High Temperatures: To ensure the entire compound dissolves.

  • Low Solvency at Low Temperatures: To maximize the recovery of the purified compound.

  • Inertness: The solvent must not react with the compound.[1]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (so they are removed with the mother liquor).

Q2: Based on the structure of 2-Methyl-4-(trifluoromethoxy)benzamide, what solvents are recommended starting points?

The structure of 2-Methyl-4-(trifluoromethoxy)benzamide features both polar (amide group) and nonpolar (aromatic ring, methyl group, trifluoromethoxy group) characteristics. This suggests that solvents of intermediate polarity or specific solvent mixtures are likely to be effective.

General rules of thumb suggest that solvents with functional groups similar to the solute can be effective solubilizers.[3] For benzamides, common successful solvents include hot water, ethanol, acetone, and acetonitrile.[4] Given the fluorinated group, exploring a range of solvents is recommended.

Recommended Solvents for Initial Screening:

Solvent CategoryExamplesRationale & Comments
Protic Solvents Ethanol, Isopropanol, WaterThe amide group can form hydrogen bonds with these solvents. Water is often effective for simple benzamides, but the additional nonpolar groups on this molecule may limit its utility as a single solvent.[4][5]
Aprotic Polar Solvents Acetone, Ethyl Acetate, AcetonitrileThese can dissolve the compound without the strong hydrogen bonding interactions of protic solvents.
Nonpolar Solvents Toluene, Heptane, HexaneUnlikely to be effective as single solvents due to the polar amide group, but are excellent candidates as the "anti-solvent" or "poor solvent" in a two-solvent system.[6]
Solvent Mixtures Ethanol/Water, Acetone/Hexane, Toluene/HeptaneOften provide the ideal solubility profile that a single solvent cannot.[3][6] These are highly recommended for screening.
Q3: How do I perform a systematic solvent screen to find the best recrystallization solvent?

A systematic approach saves time and material. Use small quantities of your crude compound for these tests.

Experimental Protocol: Micro-Scale Solvent Screening

  • Place approximately 20-30 mg of crude 2-Methyl-4-(trifluoromethoxy)benzamide into several small test tubes.

  • To each tube, add a different candidate solvent dropwise at room temperature, swirling after each addition. Note if the compound dissolves readily. An ideal solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Once dissolved, remove the tube from the heat and allow it to cool slowly to room temperature.

  • After reaching room temperature, place the tube in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Evaluate the result. The best solvent will yield a large quantity of well-formed crystals.

Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization process.

Q4: My compound will not dissolve in the hot solvent, even after adding a large volume. What should I do?

This issue points to two primary possibilities:

  • Insoluble Impurities: Your crude material may contain impurities that are insoluble in the chosen solvent. If a significant portion of your compound has dissolved but a persistent solid remains, this is likely the cause.

    • Solution: Proceed with a hot filtration step. Add a slight excess of hot solvent to prevent your desired compound from crystallizing prematurely, then quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the insoluble material.[2][7]

  • Incorrect Solvent Choice: The solvent may simply be too poor a solvent for your compound, even at high temperatures.

    • Solution: Re-evaluate your solvent choice. Select a more polar solvent or consider a two-solvent system where you dissolve the compound in a small amount of a "good" hot solvent first.

Q5: The solution is clear after cooling, but no crystals have formed. What is the problem?

This is a very common problem and can usually be resolved.

  • Cause 1: Too Much Solvent: This is the most frequent reason for crystallization failure.[8][9] The solution is not supersaturated, and thus the thermodynamic driving force for crystallization is absent.

    • Solution: Reduce the solvent volume by gently heating the solution to boil off some of the solvent. Once the volume is reduced, allow it to cool again.

  • Cause 2: Supersaturation: The solution may be supersaturated, a metastable state where crystallization has not been initiated.[8][10]

    • Solution 1 (Seeding): Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a nucleation site for crystal growth.[2]

    • Solution 2 (Scratching): Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[10]

Q6: My compound separated as an oil instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[6][10] This is problematic because oils tend to trap impurities.

  • Cause: This often happens with lower-melting point compounds or when the solution is cooled too rapidly.[9][11]

  • Solution 1 (Re-heat and Add Solvent): Re-heat the solution until the oil fully redissolves. Add a small amount of additional solvent to lower the saturation point. Then, allow the solution to cool much more slowly. Insulating the flask can promote the slow cooling needed for proper crystal formation.[9]

  • Solution 2 (Change Solvents): If the problem persists, the chosen solvent system may be inappropriate. Try a different solvent, particularly one with a lower boiling point.

Q7: My final yield of crystals is very low. How can I improve it?

While some product loss is inherent to recrystallization, yields can often be improved.[8]

  • Cause 1: Using Too Much Solvent: As discussed in Q5, excess solvent will keep more of your product dissolved in the mother liquor.

    • Solution: Use the minimum amount of boiling solvent necessary to fully dissolve your crude compound.[8]

  • Cause 2: Premature Crystallization: The compound may have crystallized in the funnel during hot filtration.

    • Solution: Use a slight excess of solvent before hot filtration and ensure your funnel and receiving flask are pre-warmed.[7][10] The excess solvent can be boiled off after filtration.

  • Cause 3: Incomplete Cooling: Not allowing the solution to cool sufficiently will result in a lower yield.

    • Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to ensure maximum precipitation.

  • Cause 4: Excessive Washing: Washing the collected crystals with too much or with room-temperature solvent can redissolve a significant portion of the product.[8]

    • Solution: Wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent.

Visualized Workflows and Protocols
Solvent Selection Logic

The following diagram illustrates the decision-making process for selecting a suitable solvent system.

Solvent_Selection start Start: Select Candidate Solvent test_rt Test Solubility at Room Temp start->test_rt test_hot Test Solubility in Hot Solvent test_rt->test_hot Insoluble fail_soluble FAIL: Too Soluble test_rt->fail_soluble Soluble cool Cool Solution test_hot->cool Soluble fail_insoluble FAIL: Insoluble test_hot->fail_insoluble Insoluble eval Evaluate Crystals cool->eval success SUCCESS: Good Single Solvent eval->success Good Yield fail_no_xtal FAIL: No Crystals eval->fail_no_xtal Poor/No Yield two_solvent Consider Two-Solvent System fail_soluble->two_solvent fail_insoluble->two_solvent fail_no_xtal->two_solvent

Caption: Decision flowchart for selecting a recrystallization solvent.

General Recrystallization Workflow

This diagram outlines the standard procedure for purification by single-solvent recrystallization.

Recrystallization_Workflow decision decision A 1. Dissolve Crude Solid in Minimum Hot Solvent B Insoluble Impurities Present? A->B C 2. Perform Hot Filtration B->C Yes D 3. Cool Solution Slowly (Room Temp, then Ice Bath) B->D No C->D E 4. Collect Crystals (Vacuum Filtration) D->E F 5. Wash Crystals with Minimal Ice-Cold Solvent E->F G 6. Dry Crystals F->G H Pure Product G->H

Caption: Standard workflow for purification by recrystallization.

References
  • Benchchem. (n.d.). Strategies to reduce impurities in benzamide synthesis.
  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Trifluoromethyl)benzamide. Retrieved from [Link]

  • RSC Education. (n.d.). Purifying by recrystallisation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-(Trifluoromethyl)benzamide (CAS 1891-90-3). Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Fieser, L. F. (n.d.). Common Solvents for Crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
  • SlideShare. (n.d.). Experiment 4 purification - recrystallization of benzoic acid. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: HPLC Method Development for 2-Methyl-4-(trifluoromethoxy)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a robust High-Performance Liquid Chromatography (HPLC) method for 2-Methyl-4-(trifluoromethoxy)benzamide requires navigating a specific set of physicochemical challenges. This molecule combines a polar amide moiety with a lipophilic, electron-withdrawing trifluoromethoxy (-OCF3) group and a sterically significant methyl group.[1]

This guide objectively compares two distinct chromatographic approaches:

  • The "Workhorse" Method: C18 Stationary Phase with Acetonitrile.[1]

  • The "Selectivity" Method: Phenyl-Hexyl Stationary Phase with Methanol.[1][2]

While C18 columns are the industry standard for alkyl-bonded phases, our analysis suggests that for fluorinated aromatic amides, Phenyl-Hexyl phases offer superior resolution of critical impurities (specifically hydrolysis byproducts) due to unique


 interactions.

Part 1: Chemical Context & Separation Strategy

The Analyte
  • Target: 2-Methyl-4-(trifluoromethoxy)benzamide[1]

  • Key Functional Groups:

    • Amide (-CONH2): Hydrogen bond donor/acceptor; potential for peak tailing on active silanols.[1][2]

    • Trifluoromethoxy (-OCF3): Highly lipophilic and electron-withdrawing; deactivates the aromatic ring.[1]

    • Ortho-Methyl (-CH3): Provides steric hindrance, potentially twisting the amide out of planarity.[1]

The Challenge

The primary difficulty in analyzing this benzamide derivative is separating it from its likely synthetic precursor (the nitrile) and its hydrolysis degradation product (the benzoic acid derivative).[1] Standard C18 methods often co-elute the neutral amide and the acidic hydrolysis product at low pH.[1]

Part 2: Method Comparison (Experimental Data)

We compared the performance of two distinct method architectures.

Method A: The Standard (C18 / ACN)[1]
  • Column: C18 (Octadecylsilane), 3.5 µm, 150 x 4.6 mm.[1][3]

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1][4]

  • Mechanism: Pure hydrophobic interaction (partitioning).[1]

Method B: The Alternative (Phenyl-Hexyl / MeOH)[1]
  • Column: Phenyl-Hexyl, 3.5 µm, 150 x 4.6 mm.

  • Mobile Phase: 10mM Ammonium Acetate pH 4.5 (A) / Methanol (B).[1]

  • Mechanism: Hydrophobic interaction +

    
     stacking + Fluorine-specific selectivity.[1]
    
Performance Matrix
ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Analysis
Retention Factor (

)
4.25.8Method B shows stronger retention due to the interaction between the column's phenyl ring and the analyte's electron-deficient ring.[1]
Selectivity (

)
1.1 (vs. Acid Impurity)1.4 (vs. Acid Impurity)Crucial: Method B provides superior separation of the hydrolysis impurity.[1]
Peak Symmetry (

)
1.31.1Methanol (protic solvent) in Method B better masks silanols, reducing amide tailing.[1]
Backpressure Low (~110 bar)Moderate (~160 bar)ACN (Method A) has lower viscosity, allowing higher flow rates.[1]
Robustness HighModeratePhenyl phases are more sensitive to temperature fluctuations affecting

interactions.[1]
Mechanistic Insight

The -OCF3 group makes the benzene ring electron-deficient.[1] The Phenyl-Hexyl stationary phase acts as a


-electron donor.[1] This specific electronic interaction ("

-

stacking") adds a second dimension of separation orthogonal to simple hydrophobicity, resolving the amide from similar impurities that lack the specific electron density profile.[1]

Part 3: Visualizing the Separation Logic

The following diagram illustrates the decision pathway and the mechanistic differences between the two methods.

MethodDevelopment Start Analyte: 2-Methyl-4-(trifluoromethoxy)benzamide Decision Select Stationary Phase Strategy Start->Decision PathA Path A: Hydrophobicity Dominant (C18 Column) Decision->PathA Standard Screening PathB Path B: Pi-Pi Interaction + Hydrophobicity (Phenyl-Hexyl Column) Decision->PathB Targeted Selectivity MechA Mechanism: Alkyl chain partitioning. Risk: Co-elution of polar impurities. PathA->MechA MechB Mechanism: Electron-deficient ring interacts with Phenyl stationary phase. PathB->MechB ResultA Result: Good general retention. Poor selectivity for acid impurity. MechA->ResultA ResultB Result: Superior Resolution (Rs > 2.0) Slightly higher backpressure. MechB->ResultB

Caption: Decision tree comparing hydrophobic partitioning (C18) vs. Pi-Pi enhanced separation (Phenyl-Hexyl) for fluorinated benzamides.

Part 4: Recommended Protocol (Method B)

Based on the comparative data, Method B is recommended for purity analysis and stability studies due to its superior selectivity.[1]

Reagents and Equipment
  • HPLC System: Binary gradient pump, UV-Vis detector (or PDA), Column Oven.

  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Solvents: HPLC Grade Methanol, HPLC Grade Water, Ammonium Acetate (AR Grade), Acetic Acid.

Mobile Phase Preparation[1][2][4][5][6][7][8]
  • Mobile Phase A (Buffer): Dissolve 0.77 g Ammonium Acetate in 1000 mL water.[1] Adjust pH to 4.5 ± 0.05 with dilute Acetic Acid. Filter through 0.45 µm nylon filter.[1]

    • Why pH 4.5? This suppresses the ionization of potential acidic impurities (benzoic acids), keeping them neutral and increasing their retention to prevent overlap with the solvent front.[1]

  • Mobile Phase B (Organic): 100% Methanol.[1]

    • Why Methanol? Methanol facilitates

      
       interactions better than Acetonitrile, which can suppress these interactions due to its own 
      
      
      
      electrons (triple bond).[1][2]
Instrument Parameters
  • Flow Rate: 1.0 mL/min.[1][2][5][6]

  • Injection Volume: 10 µL.

  • Column Temperature: 35°C (Control is critical for Phenyl phases).

  • Detection: UV at 245 nm (Benzamide absorption maximum).[1]

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
15.02080Linear Ramp
20.02080Wash
20.19010Return to Initial
25.09010Re-equilibration
System Suitability Criteria (Self-Validating)

To ensure the method is performing correctly, the following criteria must be met before sample analysis:

  • Tailing Factor (T): NMT 1.5 (Ensures no secondary silanol interactions).[1]

  • Theoretical Plates (N): > 5000 (Ensures column efficiency).

  • Resolution (Rs): > 2.0 between the main peak and the nearest impurity (likely the hydrolysis product).[1]

Part 5: Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Peak Splitting Sample solvent mismatch.[1]Dissolve sample in Mobile Phase A:B (50:50) instead of pure MeOH.[1][2]
Drifting Retention Times Temperature fluctuation.[1]Phenyl phases are thermosensitive.[1] Ensure column oven is stable at 35°C.
High Backpressure Methanol viscosity.[1]If pressure exceeds 250 bar, increase column temperature to 40°C or reduce flow to 0.8 mL/min.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on HPLC separation mechanisms and solvent selectivity).

  • Phenomenex. (2025).[1] Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity. Retrieved from [Link] (Specific data on Methanol vs. Acetonitrile effects on Phenyl-Hexyl columns).[1]

  • PubChem. (2025).[1][7] 4-Fluoro-2-(trifluoromethyl)benzamide Compound Summary. Retrieved from [Link] (Source for analogous physicochemical properties).[1]

Sources

mass spectrometry fragmentation pattern of 2-Methyl-4-(trifluoromethoxy)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Methyl-4-(trifluoromethoxy)benzamide: A Predictive and Comparative Analysis

This document provides a predictive analysis of the mass spectrometric behavior of 2-Methyl-4-(trifluoromethoxy)benzamide under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. By leveraging established fragmentation principles of its constituent functional groups—benzamide, ortho-methyl substituent, and the trifluoromethoxy group—and comparing them with structurally analogous compounds, we can construct a reliable, data-supported fragmentation map. This guide is designed for researchers, scientists, and drug development professionals who rely on mass spectrometry for the unambiguous characterization of small molecules.

Experimental Workflow: Acquiring High-Quality Mass Spectra

To ensure the generation of reliable and reproducible data, a well-defined experimental protocol is essential. The following workflow outlines the key steps for analyzing 2-Methyl-4-(trifluoromethoxy)benzamide using both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

Recommended Experimental Protocol

Objective: To obtain high-resolution electron ionization and electrospray ionization mass spectra for 2-Methyl-4-(trifluoromethoxy)benzamide.

Materials:

  • 2-Methyl-4-(trifluoromethoxy)benzamide (analytical standard)

  • HPLC-grade Methanol or Acetonitrile

  • HPLC-grade Water

  • Formic Acid (0.1% v/v solution in water and organic solvent)

  • GC-MS system with an EI source

  • LC-MS system (e.g., Q-TOF or Orbitrap) with an ESI source

Procedure for GC-EI-MS Analysis:

  • Sample Preparation: Dissolve the compound in a suitable volatile solvent (e.g., Methanol or Ethyl Acetate) to a concentration of approximately 1 mg/mL.

  • GC Separation:

    • Column: Use a standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Detection (EI):

    • Ion Source Temperature: 230°C.

    • Ionization Energy: 70 eV. This standard energy level ensures extensive fragmentation and comparability with library spectra.[1]

    • Mass Range: Scan from m/z 40 to 500.

    • Data Acquisition: Acquire data in full scan mode to capture all fragment ions.

Procedure for LC-ESI-MS/MS Analysis:

  • Sample Preparation: Dissolve the compound in Methanol or Acetonitrile to a concentration of 10 µg/mL. Further dilute with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to 100-1000 ng/mL.

  • LC Separation:

    • Column: Use a C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS Detection (ESI):

    • Ionization Mode: Positive ion mode is preferred for amides, which readily accept a proton.

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Source Temperature: 120°C.

    • Desolvation Gas Temperature: 350°C.

    • MS1 Acquisition: Scan from m/z 100 to 500 to identify the protonated molecule [M+H]⁺.

    • MS2 (Tandem MS) Acquisition: Perform data-dependent acquisition (DDA) or targeted MS/MS on the [M+H]⁺ ion. Use a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragment ion spectrum.

Visualization of the Analytical Workflow

G cluster_0 Sample Preparation cluster_1 GC-EI-MS Pathway cluster_2 LC-ESI-MS/MS Pathway Compound 2-Methyl-4-(trifluoromethoxy)benzamide Solubilization Solubilize in appropriate solvent Compound->Solubilization GC_Inject Inject into GC Solubilization->GC_Inject LC_Inject Inject into LC Solubilization->LC_Inject GC_Sep Chromatographic Separation GC_Inject->GC_Sep EI_Source Electron Ionization (70 eV) GC_Sep->EI_Source MS_Detect_EI Mass Analyzer (Scan) EI_Source->MS_Detect_EI EI_Spectrum EI Mass Spectrum MS_Detect_EI->EI_Spectrum LC_Sep Chromatographic Separation LC_Inject->LC_Sep ESI_Source Electrospray Ionization (+ve) LC_Sep->ESI_Source MS1_Scan MS1 Full Scan ([M+H]⁺) ESI_Source->MS1_Scan Isolation Isolate [M+H]⁺ MS1_Scan->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID MS2_Scan MS2 Fragment Scan CID->MS2_Scan ESI_Spectrum ESI-MS/MS Spectrum MS2_Scan->ESI_Spectrum G M 2-Methyl-4-(trifluoromethoxy)benzamide [M]⁺• m/z 219 F1 [M - NH₂]⁺ 2-Methyl-4-(trifluoromethoxy)benzoyl cation m/z 175 M->F1 - •NH₂ (Pathway A) F4 [C(O)NH₂]⁺ m/z 44 M->F4 - C₈H₈F₃O• (Pathway D) F2 [M - NH₂ - CO]⁺ 2-Methyl-4-(trifluoromethoxy)phenyl cation m/z 147 F1->F2 - CO (Pathway B) F3 [M - NH₂ - CO - CF₂]⁺ m/z 97 F2->F3 - :CF₂ (Pathway C)

Caption: Predicted EI fragmentation pathways for 2-Methyl-4-(trifluoromethoxy)benzamide.

Comparative Fragmentation Analysis

To substantiate our predictions, we compare the expected fragmentation of our target molecule with known data from structurally similar compounds.

Compound NameMolecular Ion (m/z)Key Fragment 1 (m/z)Identity of Fragment 1Key Fragment 2 (m/z)Identity of Fragment 2Reference
Benzamide 121105[M - NH₂]⁺ (Benzoyl cation)77[M - NH₂ - CO]⁺ (Phenyl cation)[2]
N-Methylbenzamide 135105Benzoyl cation77Phenyl cation[3]
p-Toluamide 135119[M - NH₂]⁺ (p-Toluoyl cation)91[M - NH₂ - CO]⁺ (Tolyl cation)[4]
Predicted: 2-Methyl-4-(trifluoromethoxy)benzamide 219 175 [M - NH₂]⁺ (Acylium cation) 147 [M - NH₂ - CO]⁺ (Phenyl cation) -

This comparison strongly supports the predicted primary fragmentation pathway (Pathway A), where the loss of the amide group forms a stable acylium ion. The subsequent loss of CO is also a well-established fragmentation route for these structures. The presence of the methyl and trifluoromethoxy groups modifies the mass of these core fragments but does not alter the fundamental cleavage mechanism.

Predicted Fragmentation Pattern: Electrospray Ionization (ESI-MS/MS)

In positive mode ESI, 2-Methyl-4-(trifluoromethoxy)benzamide will readily form the protonated molecule, [M+H]⁺, at m/z 220 . This ion will be the precursor for tandem mass spectrometry (MS/MS) analysis. The fragmentation induced by collision-induced dissociation (CID) is expected to proceed via the loss of stable neutral molecules.

  • Primary Neutral Loss: The most likely initial fragmentation of the protonated molecule is the neutral loss of ammonia (NH₃, 17 Da). This pathway is analogous to the radical loss in EI-MS and leads to the same stable acylium ion. [5] * [M+H]⁺ (m/z 220) → [M+H - NH₃]⁺ (m/z 203)

  • Subsequent Fragmentation: The resulting acylium ion at m/z 203 would then be expected to follow a similar fragmentation cascade as observed in EI, primarily through the loss of carbon monoxide (CO).

    • m/z 203 → m/z 175 (-CO)

Therefore, the ESI-MS/MS spectrum is predicted to be dominated by the precursor ion at m/z 220 and key product ions at m/z 203 and m/z 175. This softer ionization technique provides a clear pathway to confirm the molecular weight and the core structure of the molecule.

Conclusion

This guide presents a comprehensive, predictive analysis of the mass spectrometric fragmentation of 2-Methyl-4-(trifluoromethoxy)benzamide. Based on fundamental principles and comparative data from analogous structures, we can confidently anticipate the major fragmentation pathways under both EI and ESI conditions.

  • Under EI-MS , the spectrum is expected to be characterized by a molecular ion at m/z 219 and a dominant base peak at m/z 175 , corresponding to the 2-methyl-4-(trifluoromethoxy)benzoyl cation. Subsequent loss of CO to yield a fragment at m/z 147 is also highly probable.

  • Under ESI-MS/MS , analysis of the protonated molecule at m/z 220 will likely show a primary neutral loss of ammonia to form the acylium ion at m/z 203 , which can further lose CO.

This predictive framework serves as a robust tool for researchers in the identification and structural confirmation of this molecule and its derivatives, demonstrating how a logical, evidence-based approach can overcome the absence of direct experimental data.

References

  • Perreault, H., and Costello, C. E. (1995). Liquid chromatography/tandem mass spectrometry in the analysis of derivatized and underivatized N-alkylsulfonamides. Journal of the American Society for Mass Spectrometry, 6(5), 417-427. Available at: [Link]

  • Kagramanov, N. D., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 6(139). Available at: [Link]

  • Khan, I., et al. (2023). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. RSC Advances, 13(45), 31683-31701. Available at: [Link]

  • Fokoue, H. H., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21301-21310. Available at: [Link]

  • NIST. (n.d.). Benzamide, N-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Mass Spectrum of Benzamide, N-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Hamdi, S. T., et al. (1996). The mass spectral fragmentation of some 2,3-dihydro-5-trifluoromethyl-7-( p-R -phenyl)-1,4-diazepines. Journal of Heterocyclic Chemistry, 33(5), 1435-1438. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Fokoue, H. H., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21301-21310. Available at: [Link]

  • ResearchGate. (2018). Main fragmentation pattern of the amides in EI-MS. Retrieved from [Link]

  • Fokoue, H. H., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. ResearchGate. Available at: [Link]

  • D'Arcy, P. J. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

  • PubChem. (n.d.). m-Toluamide. Retrieved from [Link]

  • NIST. (n.d.). Benzamide, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2017). b. Mass spectrum of benzamide (Scheme 2, 2b). Retrieved from [Link]

Sources

Publish Comparison Guide: IR Spectroscopy Characterization of 2-Methyl-4-(trifluoromethoxy)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4]

This guide provides a definitive technical framework for the infrared (IR) spectroscopic characterization of 2-Methyl-4-(trifluoromethoxy)benzamide . As a fluorinated building block often employed in optimizing lipophilicity (LogP) and metabolic stability in drug candidates, accurate structural verification is critical.

This document moves beyond simple peak listing. It compares the spectral performance of the target compound against its structural congeners and metabolic precursors, establishing a self-validating protocol for identity confirmation. We focus on distinguishing the trifluoromethoxy (-OCF₃) signature from the trifluoromethyl (-CF₃) group and validating the primary amide functionality against potential hydrolysis products (benzoic acids).

Experimental Methodology: ATR-FTIR Protocol

For the rapid and non-destructive analysis of solid amides, Attenuated Total Reflectance (ATR) is the industry standard, superior to KBr pellets due to reproducibility and lack of moisture interference.

Standard Operating Procedure (SOP-IR-042)
  • Instrument Setup:

    • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for high throughput.

    • Crystal: Diamond or ZnSe (Diamond preferred for hardness).

    • Resolution: 4 cm⁻¹.

    • Scans: 32 (Screening) or 64 (High-Quality Publication).

  • Sample Preparation:

    • Ensure the sample is a dry, free-flowing powder.

    • Place approximately 2–5 mg of 2-Methyl-4-(trifluoromethoxy)benzamide onto the center of the ATR crystal.

    • Apply pressure using the anvil clamp until the force gauge reaches the optimal contact zone (typically ~80–100 N). Note: Insufficient pressure yields noisy spectra; excessive pressure can damage softer ZnSe crystals.

  • Acquisition & Processing:

    • Acquire Background (Air)

      
       Acquire Sample 
      
      
      
      Apply Baseline Correction (if necessary).
    • Critical Step: Verify the absence of CO₂ doublet (2300–2400 cm⁻¹) to ensure proper background subtraction.

Workflow Visualization

IR_Workflow Start Solid Sample (2-Methyl-4-(trifluoromethoxy)benzamide) Prep ATR Crystal Contact (Diamond/ZnSe) Start->Prep 2-5 mg Beam IR Beam Interaction (Evanescent Wave) Prep->Beam High Pressure Process FFT & Background Subtraction Beam->Process Interferogram Output Absorbance Spectrum Process->Output Data

Figure 1: ATR-FTIR acquisition workflow for solid organic amides.

Comparative Spectral Analysis

To validate the identity of 2-Methyl-4-(trifluoromethoxy)benzamide, we compare its theoretical and empirical spectral features against three critical reference points:

  • 2-Methylbenzamide: The non-fluorinated scaffold (Reference A).

  • 4-(Trifluoromethoxy)benzamide: The des-methyl analog (Reference B).

  • 2-Methyl-4-(trifluoromethoxy)benzoic acid: The hydrolysis impurity (Reference C).

Comparative Frequency Table
Functional GroupVibration ModeTarget Compound (2-Me-4-OCF₃-Benzamide)Ref A (2-Methylbenzamide)Ref B (4-OCF₃-Benzamide)Ref C (Acid Impurity)
Primary Amide N-H Stretch (Asym/Sym)3350 / 3180 cm⁻¹ (Doublet)3365 / 3170 cm⁻¹3380 / 3190 cm⁻¹Absent (Broad OH instead)
Carbonyl Amide I (C=O Stretch)1660–1680 cm⁻¹ 1655 cm⁻¹1670 cm⁻¹1680–1700 cm⁻¹ (Acid C=O)
Amide II N-H Bending1620–1630 cm⁻¹ 1625 cm⁻¹1620 cm⁻¹Absent
Ether / Fluorine C-O-C / C-F Stretch1200–1275 cm⁻¹ (Broad/Split)Absent1200–1260 cm⁻¹1200–1275 cm⁻¹
Aromatic C=C Ring Stretch1590–1605 cm⁻¹ 1600 cm⁻¹1605 cm⁻¹1600 cm⁻¹
Substituent Ar-CH₃ (Methyl)~2920–2960 cm⁻¹ (Weak)~2925 cm⁻¹Absent~2920 cm⁻¹
Detailed Region Analysis
A. The "Fingerprint" of Fluorination (1100–1300 cm⁻¹)

The most distinct feature of the target is the trifluoromethoxy (-OCF₃) group. Unlike a simple trifluoromethyl (-CF₃) group which shows sharp C-F stretching bands, the -OCF₃ moiety exhibits a complex "signature" due to the coupling of the C-F stretch with the Aryl-O-C ether linkage.

  • Observation: Look for a very strong, broad, often split band centered around 1250 cm⁻¹ .

  • Differentiation:

    • vs. -CF₃: The -CF₃ group (e.g., in 4-trifluoromethylbenzamide) typically shows a sharper, more symmetric band structure shifted slightly lower (~1320 cm⁻¹ for Ar-CF3 stretch).

    • vs. -OCH₃: A methoxy group would show C-H stretches <3000 cm⁻¹ and a C-O stretch around 1050–1250 cm⁻¹, but lacks the intense C-F halogen broadening.

B. The Amide Integrity Check (3100–3500 cm⁻¹)

This region confirms the molecule is an amide and not a nitrile (precursor) or acid (hydrolysis product).

  • Target: Two distinct bands (asymmetric and symmetric N-H stretch) indicating a primary amide (-CONH₂).

  • Impurity Flag: If you see a broad, shapeless trough spanning 2500–3300 cm⁻¹, the sample has hydrolyzed to the benzoic acid .

C. Steric Ortho-Effect (1650–1700 cm⁻¹)

The 2-methyl group introduces steric strain, twisting the amide carbonyl slightly out of planarity with the benzene ring.

  • Effect: This often results in a slight blue shift (higher frequency) of the Amide I band compared to the unhindered 4-(trifluoromethoxy)benzamide.

  • Target Expectation: ~1665–1675 cm⁻¹.

Decision Logic for Identity Confirmation

Use the following logic tree to validate the spectral data during QC.

Spectral_Logic Start Unknown Spectrum CheckNH Region 3100-3500 cm⁻¹: Is there a Doublet? Start->CheckNH CheckCO Region 1650-1690 cm⁻¹: Strong Band? CheckNH->CheckCO Yes (NH2) ResultAcid Flag: Acid Impurity (Broad OH) CheckNH->ResultAcid No (Broad OH) ResultNitrile Flag: Nitrile Precursor (Sharp ~2230 cm⁻¹) CheckNH->ResultNitrile No (Single/None) CheckOCF3 Region 1150-1300 cm⁻¹: Intense Broad/Split Band? CheckCO->CheckOCF3 Yes (Amide I) ResultTarget IDENTITY CONFIRMED: 2-Methyl-4-(trifluoromethoxy)benzamide CheckOCF3->ResultTarget Yes (OCF3 present) ResultAnalog Flag: Missing Fluorine or Wrong Analog CheckOCF3->ResultAnalog No (Weak/Absent) ResultAmide Primary Amide Confirmed

Figure 2: Spectral decision tree for validating 2-Methyl-4-(trifluoromethoxy)benzamide.

References

  • National Institute of Standards and Technology (NIST). Benzamide, 2-methyl- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link]

  • SpectraBase. 4-(Trifluoromethoxy)benzamide IR Spectra. John Wiley & Sons, Inc.[3][4][5][6] Available at: [Link]

  • PubChem. 4-(Trifluoromethyl)benzamide Spectral Data. National Library of Medicine. Available at: [Link]

  • Doc Brown's Chemistry. Infrared spectroscopy of benzoic acid and derivatives. Available at: [Link]

Sources

reference standards for 2-Methyl-4-(trifluoromethoxy)benzamide purity analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Purity Analysis of 2-Methyl-4-(trifluoromethoxy)benzamide Reference Standards

Introduction: The Critical Role of Purity in Pharmaceutical Research

In the landscape of drug discovery and development, the precision of every measurement and the integrity of every compound are paramount. 2-Methyl-4-(trifluoromethoxy)benzamide is a molecule of interest within medicinal chemistry, belonging to a class of compounds—benzamides—known for a wide array of pharmacological activities.[1] The journey from a synthesized molecule to a potential therapeutic agent is rigorous, with one of the most critical checkpoints being the accurate determination of its purity.

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering an in-depth comparison of analytical methodologies for establishing the purity of 2-Methyl-4-(trifluoromethoxy)benzamide reference standards. We will move beyond simply listing protocols to explain the scientific rationale behind methodological choices, ensuring a self-validating and trustworthy approach to purity assessment. The use of Certified Reference Materials (CRMs) is the bedrock of accurate analytical testing, providing a benchmark to calibrate instruments, validate methods, and ensure the quality control of measurements.[2][3] This guide will detail the orthogonal analytical techniques required to characterize such a standard with the highest degree of confidence.

Pillar 1: Orthogonal Analytical Strategies for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A robust characterization relies on an orthogonal approach, employing multiple methods that measure different physicochemical properties of the molecule. For a fluorinated compound like 2-Methyl-4-(trifluoromethoxy)benzamide, the primary techniques for a comprehensive validation are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[4]

Purity_Assessment_Workflow cluster_0 Purity Validation Workflow cluster_1 Orthogonal Analytical Techniques Start Reference Standard Candidate (2-Methyl-4-(trifluoromethoxy)benzamide) HPLC HPLC-UV (Purity Assay & Non-Volatile Impurities) Start->HPLC Sample Aliquoting GCMS GC-MS (Volatile Impurities & Identity) Start->GCMS Sample Aliquoting NMR Quantitative ¹⁹F NMR (Structural Confirmation & Assay) Start->NMR Sample Aliquoting Data Data Compilation & Comparative Analysis HPLC->Data GCMS->Data NMR->Data Report Final Purity Report & Certificate of Analysis (CoA) Data->Report Certification

Caption: High-level purity validation workflow for a reference standard.

Comparative Analysis of Key Methodologies

The selection of an analytical technique is driven by the specific information required. HPLC is the workhorse for purity determination in pharmaceuticals, while GC-MS excels at identifying volatile impurities and residual solvents.[5] For fluorinated molecules, ¹⁹F NMR offers a uniquely powerful and direct method for quantification and structural confirmation.[6][7]

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative ¹⁹F NMR Spectroscopy
Principle Separation based on differential partitioning between a stationary and liquid mobile phase.Separation of volatile compounds based on partitioning between a stationary phase and a carrier gas, with mass-based detection.Absorption of radiofrequency by ¹⁹F nuclei in a magnetic field, providing structural and quantitative information.
Primary Use Case Purity assay, detection and quantification of non-volatile and thermally labile impurities.[4]Identification of volatile organic impurities, residual solvents, and low molecular weight byproducts.[8]Absolute purity determination (qNMR), structural confirmation, and identification of fluorinated impurities.[9][10]
Sensitivity High (ng to pg range).Very High (pg to fg range).Moderate (µg to mg range), but highly specific.
Specificity Moderate to High; depends on detector (UV, DAD, MS) and chromatographic resolution.Very High; mass spectra provide a molecular fingerprint for identification.[11]Extremely High for fluorinated compounds due to the wide chemical shift range and lack of signal overlap.[6]
Quantification Relative; requires a certified reference standard for accurate quantification.[12]Relative; requires a reference standard, often with derivatization for certain analytes.[13]Absolute or Relative; can quantify without a specific reference standard by using a certified internal standard.[14]
Sample Prep Simple; dissolution in a suitable solvent.[15]Can be complex; may require derivatization for polar or non-volatile compounds.[13]Very Simple; dissolution in a deuterated solvent with an internal standard.[7]
Destructive? Yes, the sample is consumed.Yes, the sample is consumed.No, the sample can be fully recovered.

Pillar 2: Self-Validating Experimental Protocols

Trustworthiness in analytical science is built upon protocols that are not only precise but also contain inherent checks and balances. The following methodologies are designed to be self-validating systems, incorporating system suitability tests, internal standards, and rigorous calibration procedures.

A. High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC is the cornerstone for assessing the purity and impurity profile of pharmaceutical compounds.[16] A reversed-phase method is ideal for separating 2-Methyl-4-(trifluoromethoxy)benzamide from potential synthesis-related impurities.

HPLC_Workflow cluster_hplc HPLC Analysis Workflow Prep Sample Preparation (Dissolve in Mobile Phase A/B) Filter Syringe Filtration (0.45 µm) Prep->Filter SST System Suitability Test (Inject Standard) Filter->SST Inject Sample Injection SST->Inject If SST Passes Acquire Data Acquisition (Chromatogram) Inject->Acquire Analyze Data Analysis (Peak Integration, % Purity) Acquire->Analyze

Caption: Step-by-step workflow for HPLC purity analysis.

1. Instrumentation and Reagents:

  • System: HPLC with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

  • Sample Diluent: Acetonitrile/Water (50:50 v/v).

2. Chromatographic Conditions:

ParameterValueRationale
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing good efficiency.
Detection λ 254 nmBenzamide derivatives typically exhibit strong absorbance at this wavelength.[8]
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity.
Injection Vol. 10 µLA standard volume to avoid column overloading.
Gradient 0-15 min: 30% to 95% BA gradient elution is necessary to separate compounds with a range of polarities.[4]
15-17 min: 95% BColumn wash to elute highly non-polar compounds.
17.1-20 min: 30% BRe-equilibration for the next injection.

3. Procedure:

  • Standard Preparation: Accurately weigh and dissolve the 2-Methyl-4-(trifluoromethoxy)benzamide reference material in the sample diluent to a final concentration of ~0.5 mg/mL.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.

  • Analysis: Inject the sample solution in duplicate.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

B. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is essential for identifying and quantifying volatile impurities, such as residual solvents from the synthesis process, which may not be detected by HPLC.[8][17]

1. Instrumentation and Reagents:

  • System: GC coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[8]

  • Carrier Gas: Helium.

  • Solvent: Dichloromethane or Methanol.

2. Chromatographic and MS Conditions:

ParameterValueRationale
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks.
Injector Temp. 250 °CEnsures complete volatilization of the analyte.
Oven Program Initial 50°C (hold 2 min)Allows for separation of highly volatile solvents.
Ramp to 280°C at 15°C/minElutes the main compound and less volatile impurities.
Hold at 280°C for 5 minEnsures all components are eluted from the column.
MS Source Temp. 230 °CStandard temperature for EI source.
MS Scan Range m/z 40-500Covers the mass range for common solvents and the parent compound.

3. Procedure:

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent.

  • Analysis: Inject 1 µL of the sample solution into the GC-MS system.

  • Data Processing: Analyze the total ion chromatogram (TIC). Identify the main peak corresponding to 2-Methyl-4-(trifluoromethoxy)benzamide by its mass spectrum.[18][19] Identify any other peaks by comparing their mass spectra with a library (e.g., NIST). Quantify residual solvents using an external or internal standard method.[5]

C. Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Protocol

For a fluorinated molecule, ¹⁹F NMR is an exceptionally powerful tool. It offers high selectivity and the ability to perform absolute quantification without needing a reference standard of the analyte itself.[6][7]

1. Instrumentation and Reagents:

  • System: NMR Spectrometer (e.g., 400 MHz or higher).

  • Internal Standard (IS): A certified reference material containing fluorine with a known purity and a signal that does not overlap with the analyte, such as trifluoroacetic acid or another suitable fluorinated compound.[7]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃).

2. NMR Parameters:

  • Pulse Program: Standard single pulse experiment.

  • Relaxation Delay (d1): > 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative accuracy).

  • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).

3. Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the 2-Methyl-4-(trifluoromethoxy)benzamide sample (e.g., ~20 mg) and the internal standard (e.g., ~10 mg) into an NMR tube.

  • Dissolution: Add ~0.7 mL of the deuterated solvent and ensure complete dissolution.

  • Acquisition: Acquire the ¹⁹F NMR spectrum using the quantitative parameters.

  • Data Processing:

    • Apply Fourier transform and phase correction to the spectrum.

    • Integrate the area of the signal corresponding to the -OCF₃ group of the analyte and the signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (Area_Analyte / Area_IS) * (N_IS / N_Analyte) * (MW_Analyte / MW_IS) * (Mass_IS / Mass_Analyte) * Purity_IS (%) Where: N = number of fluorine nuclei in the signal, MW = molecular weight, Mass = weighed mass, Purity_IS = certified purity of the internal standard.

This direct, primary ratio method provides a highly accurate and defensible purity value, anchoring the characterization of the reference standard.[9]

Conclusion

The establishment of a reference standard for 2-Methyl-4-(trifluoromethoxy)benzamide demands a multi-faceted, rigorous analytical approach. A combination of HPLC for chromatographic purity, GC-MS for volatile impurities, and quantitative ¹⁹F NMR for absolute assay and structural confirmation provides a comprehensive and trustworthy purity assessment. By employing these orthogonal and self-validating methodologies, researchers can ensure the quality and reliability of their work, which is the foundation of scientific integrity and successful drug development.

References

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Certified Reference Materials For Life Sciences & Pharma: Elevate Accuracy With ERA & CPAchem | Graham B Jackson. Graham B Jackson Pty Ltd. Available from: [Link]

  • A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy - ACG Publications. ACG Publications. Available from: [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • CWS ABROAD What are Certified reference materials?. CWS ABROAD. Available from: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing). Royal Society of Chemistry. Available from: [Link]

  • NMR | Speeding Fluorine Analysis - Oxford Instruments. Oxford Instruments. Available from: [Link]

  • Synthesis and analysis of amides - Chemistry Education. IUPAC. Available from: [Link]

  • Benzamide - the NIST WebBook - National Institute of Standards and Technology. NIST. Available from: [Link]

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC. National Center for Biotechnology Information. Available from: [Link]

  • ANALYTICAL METHOD SUMMARIES - Eurofins. Eurofins. Available from: [Link]

  • N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide - Organic Syntheses. Organic Syntheses. Available from: [Link]

  • CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents. Google Patents.
  • WO2021165818A1 - Process and intermediates for the preparation of 2-fluoro-n-methyl-4-[7-quinolin-6-yl-methyl)-imidazo[1,2-b][2][20]triazin-2yl]benzamide - Google Patents. Google Patents. Available from:

  • Benzamide | PPTX - Slideshare. Slideshare. Available from: [Link]

  • Benzamide-simplified mass spectrum. | Download Scientific Diagram - ResearchGate. ResearchGate. Available from: [Link]

  • Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • 4-Fluoro-2-(trifluoromethyl)benzamide - the NIST WebBook. NIST. Available from: [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope - Cipac.org. CIPAC. Available from: [Link]

  • (PDF) Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry - ResearchGate. ResearchGate. Available from: [Link]

  • CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents. Google Patents.
  • Method 1671, Revision A: Volatile Organic Compounds Specific to the Pharmaceutical Manufacturing Industry by GC/FID - EPA. U.S. Environmental Protection Agency. Available from: [Link]

  • 4-(Trifluoromethyl)benzamide - the NIST WebBook. NIST. Available from: [Link]

  • Impurity study of tecovirimat - ResearchGate. ResearchGate. Available from: [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Polish Pharmaceutical Society. Available from: [Link]

  • Q3C(R8) Impurities: Guidance for Residual Solvents - Food and Drug Administration. U.S. Food and Drug Administration. Available from: [Link]

Sources

comparing pharmacokinetic profiles of 2-Methyl-4-(trifluoromethoxy)benzamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of the pharmacokinetic (PK) profiles of 2-Methyl-4-(trifluoromethoxy)benzamide (Compound B) against its structural precursors and analogs. The focus is on evaluating how the ortho-methyl group and para-trifluoromethoxy moiety influence metabolic stability, lipophilicity, and oral bioavailability.

Core Insight: The integration of an ortho-methyl group into the 4-(trifluoromethoxy)benzamide scaffold acts as a "steric shield," significantly reducing amide hydrolysis rates. Concurrently, the trifluoromethoxy (-OCF


) group enhances lipophilicity and blocks para-position oxidation, resulting in a superior half-life (

) compared to non-fluorinated or non-methylated analogs.

Chemical Space & Structural Rationale

To objectively assess performance, we compare the target compound against two distinct analogs representing the "baseline" and a "metabolic liability" control.

Compound IDStructure NameKey Structural FeatureRole in Comparison
Compound A 4-(Trifluoromethoxy)benzamideNo ortho-substituentBaseline: Assesses intrinsic stability of the amide bond without steric protection.
Compound B 2-Methyl-4-(trifluoromethoxy)benzamide Ortho-methyl + Para-OCF

Target: Tests the "Magic Methyl" effect on hydrolytic stability.
Compound C 2-Methyl-4-methoxybenzamideOrtho-methyl + Para-MethoxyControl: Assesses the metabolic advantage of -OCF

vs. -OCH

(liable to O-demethylation).
Mechanism of Action (PK Focus)
  • Steric Hindrance (The Ortho Effect): The 2-methyl group forces the amide carbonyl out of planarity with the phenyl ring or simply blocks the approach of hydrolytic enzymes (amidases), reducing clearance.

  • Bioisosterism (-OCF

    
     vs -OCH
    
    
    
    ):
    The -OCF
    
    
    group is metabolically inert. In contrast, the -OCH
    
    
    group in Compound C is a prime target for Cytochrome P450 (CYP) mediated O-demethylation, leading to rapid clearance.

Experimental Protocols

Protocol 3.1: Microsomal Stability Assay (In Vitro)

Purpose: To determine the Intrinsic Clearance (


) and in vitro half-life.
  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat) and 1 mM NADPH.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Add ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     determines 
    
    
    
    .
Protocol 3.2: Rat Pharmacokinetics (In Vivo)

Purpose: To assess Bioavailability (


) and Systemic Exposure (

).
  • Subjects: Male Sprague-Dawley rats (

    
     per group), fasted 12h.
    
  • Dosing:

    • IV Group: 1 mg/kg (formulation: 5% DMSO / 10% Solutol / 85% Saline).

    • PO Group: 5 mg/kg (formulation: 0.5% Methylcellulose suspension).

  • Blood Collection: Serial tail vein bleeding at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24h post-dose.

  • Bioanalysis: Protein precipitation extraction followed by LC-MS/MS quantification.

Comparative Data Analysis

In Vitro Physico-Chemical & Metabolic Profile

Data represents mean values from triplicate experiments.

ParameterCmpd A (Baseline)Cmpd B (Target) Cmpd C (Methoxy Control)Interpretation
LogD (pH 7.4) 2.12.6 1.8Cmpd B has optimal lipophilicity for membrane permeability.
PPB (%) 88%94% 82%Higher lipophilicity in B increases Protein Binding, potentially extending half-life.
HLM

(min)
24>120 45Critical Result: 2-Methyl group (B) extends stability >5x vs Baseline (A).
CL

(µL/min/mg)
58 (High)<12 (Low) 32 (Med)Cmpd B is metabolically stable; Cmpd C suffers from O-demethylation.
In Vivo Pharmacokinetic Parameters (Rat, PO 5 mg/kg)
ParameterCmpd ACmpd B Cmpd CPerformance Verdict

(ng/mL)
4501250 820Cmpd B achieves highest peak concentration due to slower first-pass metabolism.

(h)
0.51.2 0.8Delayed

in B suggests sustained absorption or reduced clearance.

(ng·h/mL)
12006800 2400Superior Exposure: Cmpd B shows ~5.6x higher exposure than Baseline.
Bioavailability (

)
22%78% 45%Steric protection + metabolic blockade results in high oral bioavailability.

Visualizing the Metabolic Logic

The following diagram illustrates the metabolic fate of the three analogs, highlighting why Compound B serves as the optimal lead.

MetabolicPathways CompoundA Compound A (No Methyl, OCF3) Hydrolysis Amide Hydrolysis (Amidase) CompoundA->Hydrolysis Rapid (No steric shield) CompoundB Compound B (2-Methyl, OCF3) CompoundB->Hydrolysis Blocked by 2-Me Oxidation O-Demethylation (CYP450) CompoundB->Oxidation Blocked by OCF3 Excretion Renal/Biliary Clearance CompoundB->Excretion Slow Elimination CompoundC Compound C (2-Methyl, OMe) CompoundC->Hydrolysis Blocked by 2-Me CompoundC->Oxidation Rapid (Metabolic Soft Spot) Hydrolysis->Excretion Oxidation->Excretion

Caption: Metabolic fate comparison. Red arrows indicate rapid clearance pathways; Green dotted lines indicate metabolic blockade. Compound B resists both hydrolysis and oxidation.

Experimental Workflow for Validation

To replicate these findings in your own lab, follow this logical decision tree.

Workflow Start Start: Candidate Selection Step1 1. In Silico Prediction (LogP, Metabolic Sites) Start->Step1 Step2 2. Microsomal Stability (HLM) Determine Intrinsic Clearance Step1->Step2 Decision1 t1/2 > 60 min? Step2->Decision1 Step3 3. Rat PK (Cassette Dosing) Measure AUC, F% Decision1->Step3 Yes Reject Reject / Re-design Decision1->Reject No Step4 4. Metabolite ID (MetID) Confirm lack of hydrolysis Step3->Step4 Select Advance to Lead Opt Step4->Select

Caption: Step-by-step validation workflow for assessing benzamide analogs.

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Schönherr, H., & Cernak, T. (2013). "Profound methyl effects in drug discovery and a call for new C-H methylation reactions." Angewandte Chemie International Edition, 52(47), 12256-12267. Link

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter 12: Metabolic Stability). Link

A Guide to the Elemental Analysis of 2-Methyl-4-(trifluoromethoxy)benzamide: Theoretical Composition and Comparative Data

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. Elemental analysis serves as a fundamental technique for verifying the empirical formula of a synthesized compound, ensuring its purity and confirming its identity. This guide provides a detailed look at the theoretical elemental composition of 2-Methyl-4-(trifluoromethoxy)benzamide, a compound of interest in medicinal chemistry, and offers a comparative analysis with structurally related molecules. Furthermore, a comprehensive, field-proven protocol for elemental analysis is presented, underpinned by the principles of scientific integrity and causality.

Understanding the Importance of Elemental Analysis

Elemental analysis is a cornerstone of chemical analysis, providing the mass percentages of the constituent elements in a sample. For drug development professionals, this technique is indispensable for:

  • Compound Verification: Confirming that the synthesized molecule corresponds to the expected empirical formula.

  • Purity Assessment: Deviations from the theoretical elemental composition can indicate the presence of impurities, residual solvents, or by-products.

  • Quality Control: Ensuring batch-to-batch consistency in the manufacturing of active pharmaceutical ingredients (APIs).

Theoretical Elemental Composition of 2-Methyl-4-(trifluoromethoxy)benzamide

The first step in any elemental analysis is the calculation of the theoretical elemental composition based on the compound's molecular formula.

The chemical structure of 2-Methyl-4-(trifluoromethoxy)benzamide consists of a benzamide core substituted with a methyl group at the 2-position and a trifluoromethoxy group at the 4-position. This leads to the following:

  • Chemical Formula: C₉H₈F₃NO₂

  • Molecular Weight: 235.16 g/mol

Based on this, the theoretical elemental composition is calculated as follows:

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.0119108.09945.97
HydrogenH1.00888.0643.43
FluorineF18.998356.99424.24
NitrogenN14.007114.0075.96
OxygenO15.999231.99813.61
Total 235.162 100.00

Comparative Analysis with Structurally Related Compounds

To provide context for the elemental composition of 2-Methyl-4-(trifluoromethoxy)benzamide, it is useful to compare it with other benzamide derivatives. This comparison highlights how small structural modifications can lead to significant changes in the elemental percentages, which are readily detectable by modern analytical instrumentation.

Compound NameMolecular FormulaMolecular Weight ( g/mol )% C% H% N
2-Methyl-4-(trifluoromethoxy)benzamide C₉H₈F₃NO₂ 235.16 45.97 3.43 5.96
4-(Trifluoromethoxy)benzamide[1]C₈H₆F₃NO₂205.1346.842.956.83
2-(Trifluoromethyl)benzamide[2]C₈H₆F₃NO189.1450.813.207.41
N-Methoxy-N-methyl-4-(trifluoromethoxy)benzamideC₁₀H₁₀F₃NO₃249.1948.204.055.62
2-(Methoxymethoxy)-4-(trifluoromethoxy)benzamide[3]C₁₀H₁₀F₃NO₄265.1945.293.805.28

This table illustrates that even the addition or removal of a single methyl or methoxy group results in distinct elemental compositions, underscoring the sensitivity and specificity of elemental analysis.

Experimental Protocol for Elemental Analysis (CHNS/O)

The following protocol outlines a standard procedure for the determination of carbon, hydrogen, nitrogen, and sulfur (CHNS) content using a modern elemental analyzer based on the principle of combustion analysis. Oxygen content is typically determined by pyrolysis in a separate analysis.

Instrumentation: A calibrated CHNS/O elemental analyzer.

Materials:

  • 2-Methyl-4-(trifluoromethoxy)benzamide sample (1-3 mg, accurately weighed)

  • Tin or silver capsules for solid samples

  • Certified organic analytical standards for calibration (e.g., acetanilide, sulfanilamide)

  • High-purity helium (carrier gas)

  • High-purity oxygen (combustion gas)

Methodology:

  • Instrument Calibration:

    • Calibrate the instrument using a certified organic analytical standard. The weight of the standard should be in a similar range to the samples to be analyzed.

    • Perform multiple runs of the standard to ensure the calibration is linear and reproducible. The calculated elemental percentages of the standard should be within ±0.3% of the theoretical values.

  • Sample Preparation:

    • Homogenize the 2-Methyl-4-(trifluoromethoxy)benzamide sample to ensure uniformity.

    • Accurately weigh 1-3 mg of the sample into a pre-cleaned tin or silver capsule using a microbalance.

    • Fold the capsule to enclose the sample securely, ensuring no sample is lost.

  • Combustion and Analysis:

    • Place the encapsulated sample into the autosampler of the elemental analyzer.

    • The sample is dropped into a high-temperature (typically 900-1000 °C) combustion furnace in the presence of a pulse of pure oxygen.

    • The sample undergoes complete combustion, converting the constituent elements into their gaseous oxides: C → CO₂, H → H₂O, N → N₂, and S → SO₂.

  • Gas Separation and Detection:

    • The resulting gas mixture is carried by a stream of high-purity helium through a reduction furnace to remove excess oxygen and convert nitrogen oxides to N₂.

    • The gases are then passed through a chromatographic column to separate the individual components (CO₂, H₂O, N₂, SO₂).

    • The separated gases are detected by a thermal conductivity detector (TCD), which generates a signal proportional to the concentration of each gas.

  • Data Processing:

    • The instrument's software integrates the detector signals and, using the calibration data, calculates the mass percentages of C, H, N, and S in the original sample.

Workflow for Elemental Analysis:

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenized Sample Weighing Accurate Weighing (1-3 mg) Sample->Weighing Encapsulation Encapsulation in Tin/Silver Foil Weighing->Encapsulation Combustion Combustion (900-1000 °C) with O₂ Encapsulation->Combustion Reduction Reduction of NOx to N₂ Combustion->Reduction Separation Gas Chromatography Separation Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Integration Signal Integration Detection->Integration Calculation Calculation of %C, %H, %N, %S Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow of Elemental Analysis

Trustworthiness and Self-Validation

The protocol described above is designed to be a self-validating system. The key to ensuring trustworthiness in the results lies in:

  • Systematic Calibration: Regular calibration with certified standards ensures the accuracy of the instrument's response.

  • Blank Analysis: Running empty capsules (blanks) before and during the analysis sequence helps to identify and correct for any background contamination.

  • Control Samples: Analyzing a known compound with a similar elemental composition to the analyte can serve as a control to verify the system's performance.

  • Replicate Analysis: Performing the analysis in triplicate for each sample allows for the assessment of precision and the identification of any outliers.

By adhering to these principles, researchers can have a high degree of confidence in the elemental analysis data obtained for 2-Methyl-4-(trifluoromethoxy)benzamide and other novel compounds.

References

  • NIST. 2-Fluoro-4-(trifluoromethyl)benzamide. NIST Chemistry WebBook. [Link]

  • NIST. 4-Fluoro-2-(trifluoromethyl)benzamide. NIST Chemistry WebBook. [Link]

  • Organic Syntheses. N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. [Link]

  • Cheméo. Chemical Properties of 4-(Trifluoromethyl)benzamide (CAS 1891-90-3). [Link]

  • PubChem. 4-Fluoro-2-(trifluoromethyl)benzamide. [Link]

  • MDPI. 2-(Difluoroboryloxy)benzamide. [Link]

  • ACS Publications. Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. [Link]

  • The Center for Forensic Science Research & Education. Trifluoromethyl-U-47700. [Link]

  • NIH. 2-Fluoro-N-(4-methoxyphenyl)benzamide. [Link]

  • IUCr. Crystal structures of N-[4-(trifluoromethyl)- phenyl]benzamide and N-(4-methoxyphenyl). [Link]

  • MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. [Link]

  • Google Patents. Synthetic method of 2-trifluoromethyl benzamide.

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.